Metronidazole-13C2,15N2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-(113C)methyl-5-nitro(213C,1,3-15N2)imidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i1+1,5+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOCPAMSLUNLGC-PNSZSYODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[15N]C=C([15N]1CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678717 | |
| Record name | 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-03-5 | |
| Record name | 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173020-03-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Metronidazole-13C2,15N2: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and applications of isotopically labeled metronidazole.
This technical guide provides a comprehensive overview of Metronidazole-13C2,15N2, an isotopically labeled form of the widely used antibiotic and antiprotozoal agent, metronidazole. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of stable isotope-labeled compounds in pharmacokinetic, metabolic, and mechanistic studies.
Chemical Structure and Properties
This compound is a synthetic nitroimidazole derivative where two carbon atoms and two nitrogen atoms in the imidazole ring have been replaced with their stable isotopes, ¹³C and ¹⁵N, respectively. This labeling provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based analytical techniques.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(2-(1¹³C)methyl-5-nitro(2¹³C,1,3-¹⁵N₂)imidazol-1-yl)ethanol | [1] |
| CAS Number | 1173020-03-5 | [1] |
| Molecular Formula | C₄¹³C₂H₉N¹⁵N₂O₃ | [2] |
| Molecular Weight | 175.13 g/mol | [2] |
| Exact Mass | 175.06517062 Da | |
| Appearance | Neat (solid) | [2] |
| Storage Temperature | -20°C | [1] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
| XLogP3 | -0.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 83.9 Ų |
| Heavy Atom Count | 12 |
| Complexity | 170 |
Mechanism of Action and Metabolism
The mechanism of action of this compound is identical to that of unlabeled metronidazole. As a prodrug, it requires reductive activation of its nitro group within anaerobic organisms. This process, facilitated by low-redox-potential electron transport proteins like ferredoxin, generates highly reactive nitroso free radicals. These radicals can damage microbial DNA, leading to strand breaks and cell death.
The metabolism of metronidazole primarily occurs in the liver, involving oxidation of the side chain and glucuronide conjugation. The two main oxidative metabolites are a hydroxy metabolite and an acetic acid metabolite. Stable isotope labeling with ¹³C and ¹⁵N allows for precise tracing of the parent compound and its metabolites in complex biological matrices.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Quantification in Biological Matrices using LC-MS/MS
The use of this compound as an internal standard is crucial for accurate quantification of metronidazole in biological samples. Below is a representative LC-MS/MS protocol.
Sample Preparation (Plasma)
-
To 100 µL of plasma, add a known concentration of this compound solution as an internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both metronidazole and this compound are monitored for quantification.
-
Caption: General workflow for LC-MS/MS analysis.
Genotoxicity Assessment (Comet Assay)
The genotoxic potential of metronidazole can be evaluated using the comet assay (single-cell gel electrophoresis). This assay measures DNA strand breaks in individual cells.
Experimental Protocol
-
Cell Treatment: Expose a suitable cell line (e.g., human lymphocytes) to varying concentrations of metronidazole.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the intensity and length of the comet tails.
Caption: Workflow for the Comet Assay.
Applications in Research and Drug Development
This compound is a powerful tool for a variety of research applications:
-
Pharmacokinetic Studies: It serves as an ideal internal standard for LC-MS/MS assays, enabling the accurate determination of metronidazole concentrations in plasma, urine, and tissue samples. This is essential for defining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Metabolite Identification and Quantification: The stable isotope label allows for the unambiguous identification and quantification of metronidazole metabolites in complex biological matrices. This aids in understanding the metabolic fate of the drug.
-
Drug-Drug Interaction Studies: By using the labeled compound, researchers can precisely measure the impact of co-administered drugs on the pharmacokinetics of metronidazole.
-
Bioavailability and Bioequivalence Studies: this compound is used in clinical trials to compare the bioavailability of different formulations of metronidazole.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with metronidazole. Its stable isotope label provides the necessary specificity and sensitivity for modern bioanalytical techniques, facilitating a deeper understanding of the drug's pharmacokinetic, metabolic, and toxicological properties. The methodologies outlined in this guide provide a framework for the effective utilization of this valuable research compound.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Metronidazole-13C2,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Metronidazole-13C2,15N2, an isotopically labeled form of the widely used antibiotic and antiprotozoal agent, Metronidazole. This document is intended to serve as a vital resource for professionals in research and drug development, offering detailed data, experimental context, and insights into its metabolic pathway.
Core Physical and Chemical Data
This compound is a stable, isotopically labeled version of Metronidazole, where two carbon atoms and two nitrogen atoms have been replaced with their heavier isotopes, ¹³C and ¹⁵N, respectively. This labeling makes it an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard in quantitative analytical methods such as mass spectrometry.[1][]
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-(1¹³C)methyl-5-nitro(2¹³C,1,3-¹⁵N₂)imidazol-1-yl)ethanol | [3][4] |
| CAS Number | 1173020-03-5 | [5] |
| Molecular Formula | C₄¹³C₂H₉N¹⁵N₂O₃ | [5] |
| Molecular Weight | 175.13 g/mol | [3][5] |
| Accurate Mass | 175.06517062 Da | [3] |
| Appearance | Off-white to light yellow solid | [5] |
| Purity (HPLC) | 99.30% | [5] |
Table 2: Physical Properties of Unlabeled Metronidazole (for reference)
| Property | Value |
| Melting Point | 159-161 °C |
| Boiling Point | Decomposes |
| Solubility in Water | Slightly soluble |
| Solubility in Ethanol | Slightly soluble |
| Solubility in Chloroform | Slightly soluble |
| Solubility in Ether | Very slightly soluble |
Table 3: Solubility and Storage of this compound
| Solvent | Solubility Information | Storage Conditions |
| DMSO | Soluble | |
| In solvent | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [1] |
| Solid | -20°C (sealed, away from moisture) | [5] |
Experimental Protocols
The characterization of this compound relies on standard analytical techniques for isotopically labeled compounds. Below are generalized methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A common method for determining the purity of pharmaceutical compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 analytical column is typically used.
-
Mobile Phase: A gradient system is often employed, consisting of an aqueous buffer (e.g., 0.05M KH₂PO₄ at pH 3.5) and an organic solvent like acetonitrile.
-
Flow Rate: A typical flow rate is 1 ml/min.
-
Detection: UV detection at a wavelength of 230 nm.
-
Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The retention time and peak area are used to determine purity against a reference standard.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment Confirmation
Mass spectrometry is crucial for confirming the molecular weight and the incorporation of the isotopic labels.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed mass should correspond to the calculated accurate mass of this compound, confirming its identity and the successful incorporation of the ¹³C and ¹⁵N isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is used to confirm the chemical structure and the position of the isotopic labels.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).
-
Experiments: ¹H and ¹³C NMR spectra are acquired. The ¹³C spectrum will show signals corresponding to the labeled carbon positions, and coupling patterns in both spectra can confirm the specific locations of the isotopic labels.
Mechanism of Action and Metabolic Pathway
Metronidazole is a prodrug that is activated within anaerobic bacteria and protozoa.[] Its selective toxicity is due to the reduction of its nitro group by proteins with low redox potential, a process that occurs in anaerobic environments.[] This reduction creates reactive nitroso radicals that damage microbial DNA, leading to cell death.[7]
Metronidazole Activation and DNA Damage Pathway
Caption: Activation pathway of Metronidazole in anaerobic organisms.
Human Metabolism of Metronidazole
In humans, Metronidazole is primarily metabolized in the liver through oxidation and glucuronidation. The main metabolites are a hydroxy derivative and an acetic acid derivative. These metabolites, along with unchanged Metronidazole, are excreted mainly in the urine.[8][9]
Caption: Metabolic pathway of Metronidazole in the human liver.
This guide provides a foundational understanding of this compound for its application in scientific research. While comprehensive experimental data for some physical properties of the labeled compound are limited in the public domain, the information presented here, derived from available certificates of analysis and established knowledge of the unlabeled compound, serves as a reliable reference for its handling, characterization, and use in experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound | C6H9N3O3 | CID 49849780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metronidazole 13C2, 15N2 solution – CRM LABSTANDARD [crmlabstandard.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Metronidazole - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Isotopic Purity and Enrichment of Metronidazole-13C2,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Metronidazole-13C2,15N2, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines key quality control parameters, detailed experimental protocols for verification, and logical workflows for its application.
Introduction to this compound
Metronidazole is a nitroimidazole antibiotic used to treat anaerobic bacterial and protozoal infections.[1] Stable isotope-labeled (SIL) versions of drugs, such as this compound, are essential tools in clinical and pharmaceutical research. They serve as internal standards in mass spectrometry-based quantification assays, allowing for precise and accurate measurement of the unlabeled drug in complex biological matrices. The incorporation of two 13C atoms and two 15N atoms results in a mass shift of +4 Da compared to the parent molecule, ensuring clear differentiation in mass spectrometric analyses.
Quality Control Parameters
The utility of this compound as an internal standard is directly dependent on its chemical and isotopic purity. High purity ensures minimal interference with the analyte of interest and accurate quantification.
Quantitative Data
The following tables summarize the key quality control specifications for a typical batch of this compound.
Table 1: General Specifications
| Parameter | Specification | Source |
| Chemical Formula | C₄¹³C₂H₉N¹⁵N₂O₃ | MedChemExpress[2] |
| Molecular Weight | 175.13 g/mol | MedChemExpress[2] |
| CAS Number | 1173020-03-5 | MedChemExpress[2] |
| Appearance | Off-white to light yellow solid | MedChemExpress[2] |
Table 2: Purity and Enrichment
| Parameter | Typical Value | Method |
| Chemical Purity | 99.30% | HPLC[2] |
| Isotopic Enrichment (¹³C) | >99% | Mass Spectrometry |
| Isotopic Enrichment (¹⁵N) | >99% | Mass Spectrometry |
| Overall Isotopic Purity | >98% | Mass Spectrometry |
Note: Isotopic enrichment and purity values are representative and may vary between batches and suppliers. It is crucial to refer to the Certificate of Analysis for lot-specific data.
Experimental Protocols
This section provides detailed methodologies for the determination of chemical purity, isotopic purity, and enrichment of this compound.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the presence of any non-labeled or other chemical impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5 µm).
-
Mobile Phase: A gradient of 0.01M potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 320 nm.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
Analyze the resulting chromatogram for the presence of impurity peaks.
-
Calculate the chemical purity by dividing the peak area of the main component by the total peak area of all components.
-
Isotopic Purity and Enrichment Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is employed to confirm the mass shift and determine the percentage of the labeled compound relative to any unlabeled or partially labeled species.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 150mm x 4.6mm, 5 µm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate (80:20, v/v) with 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metronidazole (unlabeled): m/z 171.97 → 127.97[3]
-
This compound: m/z 176.0 → 132.0 (predicted)
-
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Infuse the solution directly or inject it into the LC-MS/MS system.
-
Acquire full scan mass spectra to identify the molecular ion cluster.
-
Perform MRM analysis to confirm the fragmentation pattern and quantify the relative abundance of the labeled and unlabeled species.
-
Calculate the isotopic enrichment by comparing the peak areas of the labeled and unlabeled transitions.
-
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the positions of the isotopic labels and assessing the overall isotopic purity.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or another suitable deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS).
-
Procedure:
-
Dissolve a sample of this compound in the chosen deuterated solvent with TMS.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the presence of characteristic signals and the absence of signals corresponding to the unlabeled compound at the labeled positions.
-
The ¹³C spectrum will show signals corresponding to the labeled carbon atoms, and their coupling with adjacent nuclei can confirm the labeling positions.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis and use of this compound.
Caption: Workflow for Determining Isotopic Purity and Enrichment.
Caption: Use of this compound as an Internal Standard.
References
A Technical Guide to Commercial Sourcing and Application of Metronidazole-13C2,15N2 Analytical Standard
For researchers, scientists, and professionals in drug development, the procurement and application of high-purity, isotopically labeled analytical standards are critical for the accuracy and reliability of quantitative studies. This guide provides an in-depth overview of the commercial suppliers of Metronidazole-13C2,15N2, its available forms, and a detailed methodology for its use as an internal standard in mass spectrometry-based assays.
Commercial Availability and Specifications
This compound is a stable isotope-labeled version of Metronidazole, primarily used as an internal standard for quantitative analysis by mass spectrometry. Several commercial suppliers offer this analytical standard in various formats and purities. The following table summarizes the key quantitative data for offerings from prominent suppliers. Researchers are advised to consult the supplier's Certificate of Analysis (CoA) for lot-specific details, including isotopic enrichment.
| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Format | Purity/Concentration |
| LGC Standards | This compound | 1173020-03-5 | ¹³C₂C₄H₉¹⁵N₂NO₃ | Neat (Solid) or 100 µg/mL in Acetonitrile | High quality, exact weight packaging available[1][2] |
| Sigma-Aldrich | This compound VETRANAL® | 1173020-03-5 | C₄¹³C₂H₉N¹⁵N₂O₃ | Neat (Solid) | Analytical Standard Grade[3] |
| MedChemExpress | This compound | 1173020-03-5 | C₄¹³C₂H₉N¹⁵N₂O₃ | Solid (Off-white to light yellow)[4] | 99.30% (HPLC)[5][6] |
| Simson Pharma Ltd. | This compound | 1173020-03-5 | Not Specified | Not Specified | Accompanied by Certificate of Analysis[7] |
| WITEGA Laboratorien | This compound | 1173020-03-5 | C₄¹³C₂H₉N¹⁵N₂O₃ | Neat (Solid) | > 99.0 % (HPLC), Isotopic Purity: >99.0 atom% ¹³C,¹⁵N |
| CRM LABSTANDARD | Metronidazole 13C2, 15N2 solution | 1173020-03-5 | C₆H₉N₃O₃ | Solution in Acetonitrile | 100.00 mg/L or 1000.00 mg/L[8] |
| LEAP CHEM CO., LTD. | This compound | 1173020-03-5 | C₆H₉N₃O₃ | Not Specified | Information available upon request[9] |
Logical Workflow for Procurement and Application
The process of acquiring and utilizing an analytical standard like this compound follows a structured workflow, from initial supplier evaluation to final data analysis. This process ensures traceability, accuracy, and adherence to quality standards in a research or drug development setting.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Metronidazole 13C2,15N2 100 µg/mL in Acetonitrile [lgcstandards.com]
- 3. 甲硝唑-13C2,15N2 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. This compound | CAS No- 1173020-03-5 | Simson Pharma Limited [simsonpharma.com]
- 8. Metronidazole 13C2, 15N2 solution – CRM LABSTANDARD [crmlabstandard.com]
- 9. echemi.com [echemi.com]
The Role of Stable Isotopes in Quantitative Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of stable isotopes in quantitative proteomics. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation standards, and visual representations of key biological and experimental processes.
Introduction to Stable Isotope Labeling in Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[1] Stable isotope labeling has emerged as a powerful strategy in mass spectrometry (MS)-based quantitative proteomics.[2] The fundamental principle involves the incorporation of stable, non-radioactive heavy isotopes into proteins or peptides, which creates a mass shift that can be detected by a mass spectrometer.[1] This allows for the direct comparison of protein abundance between different samples, such as treated versus untreated cells or healthy versus diseased tissues.
The key advantage of stable isotope labeling is the ability to combine samples at an early stage of the experimental workflow.[3] This minimizes experimental variability that can be introduced during sample preparation, digestion, and analysis, leading to more accurate and reproducible quantification.[4] Commonly used stable isotopes in proteomics include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O).[5]
This guide will delve into the core techniques of stable isotope labeling, including metabolic labeling (SILAC, ¹⁵N), and chemical labeling (iTRAQ, TMT, ¹⁸O-labeling). For each technique, we will provide detailed experimental protocols, summarize quantitative data, and present visual workflows.
Metabolic Labeling Strategies
Metabolic labeling involves the incorporation of stable isotopes into proteins in vivo as cells grow and synthesize new proteins. This approach is highly accurate as the label is introduced at the very beginning of the experimental process.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used metabolic labeling technique where cells are cultured in media containing "light" (normal) or "heavy" stable isotope-labeled essential amino acids.[1] After a sufficient number of cell divisions, the entire proteome incorporates the labeled amino acids.
The general workflow for a SILAC experiment involves an adaptation phase to ensure complete labeling, followed by the experimental phase where cells are subjected to different conditions. The samples are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing normal L-arginine and L-lysine), and the other in "heavy" SILAC medium (containing, for example, ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).[2]
-
Maintain the cells in their respective SILAC media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[2]
-
Verify labeling efficiency by mass spectrometry, which should be >95%.[2]
Sample Preparation and Protein Extraction:
-
After the desired experimental treatment, harvest the "light" and "heavy" cell populations.
-
Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
Protein Digestion:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) and incubating at 60°C.
-
Alkylate the cysteine residues by adding iodoacetamide and incubating in the dark at room temperature.
-
Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.
Mass Spectrometry and Data Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using software such as MaxQuant to identify peptides and quantify the relative abundance of "heavy" and "light" peptides.[6]
The following table provides an example of quantitative data obtained from a SILAC experiment investigating protein expression changes in response to a stimulus.
| Protein | Gene | SILAC Ratio (Stimulated/Control) | p-value | Regulation |
| Mitogen-activated protein kinase 1 | MAPK1 | 2.54 | 0.001 | Upregulated |
| 14-3-3 protein beta/alpha | YWHAB | 0.45 | 0.005 | Downregulated |
| Heat shock protein HSP 90-alpha | HSP90AA1 | 1.12 | 0.350 | Unchanged |
| Proliferating cell nuclear antigen | PCNA | 3.10 | <0.001 | Upregulated |
¹⁵N Metabolic Labeling
¹⁵N metabolic labeling is a technique where organisms, such as bacteria, yeast, or even whole animals, are grown in a medium where the sole nitrogen source is the heavy isotope ¹⁵N.[7][8] This results in the incorporation of ¹⁵N into all nitrogen-containing molecules, including all amino acids and therefore all proteins.
The workflow for ¹⁵N labeling is conceptually similar to SILAC, involving the growth of organisms in light (¹⁴N) and heavy (¹⁵N) media, followed by sample mixing, protein extraction, digestion, and MS analysis.
Bacterial Culture and Labeling:
-
Prepare a minimal medium where the standard nitrogen source (e.g., (NH₄)₂SO₄) is replaced with its ¹⁵N-labeled counterpart.[9]
-
Inoculate two separate cultures of the desired bacterial strain, one in the ¹⁴N medium and the other in the ¹⁵N medium.
-
Grow the cultures for several generations to ensure near-complete incorporation of the ¹⁵N isotope in the heavy culture.[9]
Sample Preparation, Digestion, and Analysis:
-
Harvest the bacterial cells from both cultures by centrifugation.
-
Combine the cell pellets in a 1:1 ratio based on optical density or cell count.
-
Proceed with protein extraction, digestion, and LC-MS/MS analysis as described in the SILAC protocol.
The table below shows representative quantitative data from a ¹⁵N labeling experiment comparing protein expression under two different growth conditions.
| Protein | Gene | ¹⁵N/¹⁴N Ratio (Condition 2/Condition 1) | p-value | Regulation |
| Outer membrane protein A | ompA | 0.33 | 0.002 | Downregulated |
| Chaperone protein DnaK | dnaK | 1.89 | 0.015 | Upregulated |
| Elongation factor Tu | tufA | 0.95 | 0.450 | Unchanged |
| Flagellin | fliC | 0.21 | <0.001 | Downregulated |
Chemical Labeling Strategies
Chemical labeling involves the covalent attachment of stable isotope-containing tags to proteins or peptides in vitro. These methods are applicable to a wider range of sample types, including tissues and body fluids, where metabolic labeling is not feasible.
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)
iTRAQ and TMT are powerful chemical labeling techniques that utilize isobaric tags.[4][10] This means that the tags have the same total mass, but upon fragmentation in the mass spectrometer, they produce reporter ions of different masses, which are used for quantification.[4] This allows for the simultaneous analysis of multiple samples (multiplexing).[11]
The workflow involves protein extraction, digestion, labeling of the resulting peptides with the isobaric tags, mixing of the labeled samples, and subsequent LC-MS/MS analysis.
Protein Digestion and Peptide Labeling:
-
Extract proteins from each sample and determine the concentration.
-
Reduce, alkylate, and digest the proteins with trypsin as described previously.
-
Label the resulting peptides from each sample with a different iTRAQ or TMT reagent according to the manufacturer's protocol.[12][13] This reaction typically targets the primary amines at the N-terminus and on lysine side chains.
-
Quench the labeling reaction.
Sample Pooling and Mass Spectrometry:
-
Combine the labeled peptide samples in a 1:1 ratio.
-
Desalt the pooled sample.
-
Analyze the sample by LC-MS/MS. In the MS1 scan, the isobarically labeled peptides appear as a single peak.
-
In the MS2 scan, the peptide is fragmented, and the reporter ions are released, allowing for quantification.
The following table presents example data from a TMT experiment comparing protein abundance across different cell lines.
| Protein | Gene | Cell Line A (Reporter 126) | Cell Line B (Reporter 127) | Cell Line C (Reporter 128) | Fold Change (B/A) | Fold Change (C/A) |
| Epidermal growth factor receptor | EGFR | 1.00 | 2.15 | 0.85 | 2.15 | 0.85 |
| Cyclin-dependent kinase 1 | CDK1 | 1.00 | 0.52 | 1.20 | 0.52 | 1.20 |
| Annexin A1 | ANXA1 | 1.00 | 1.05 | 0.98 | 1.05 | 0.98 |
| Vimentin | VIM | 1.00 | 3.50 | 0.75 | 3.50 | 0.75 |
¹⁸O-Labeling
¹⁸O-labeling is a chemical labeling method that incorporates two ¹⁸O atoms at the C-terminus of each peptide during enzymatic digestion (e.g., with trypsin) in the presence of H₂¹⁸O.[14] This results in a 4 Dalton mass shift for each peptide.
The workflow involves digesting two separate protein samples, one in normal water (H₂¹⁶O) and the other in heavy water (H₂¹⁸O), followed by mixing and MS analysis.
Enzymatic Labeling:
-
Aliquot the protein samples to be compared into two tubes.
-
Resuspend one sample in a digestion buffer prepared with normal H₂¹⁶O and the other in a buffer prepared with H₂¹⁸O.[14]
-
Add trypsin to both samples and incubate overnight at 37°C to allow for both digestion and ¹⁸O incorporation.[15]
Sample Mixing and Analysis:
-
Combine the ¹⁶O- and ¹⁸O-labeled peptide mixtures in a 1:1 ratio.
-
Desalt the combined sample.
-
Analyze the sample by LC-MS/MS. The relative quantification is determined by comparing the peak intensities of the ¹⁶O- and ¹⁸O-labeled peptide pairs.
This table shows example quantitative data from an ¹⁸O-labeling experiment comparing a treated and a control sample.
| Protein | Gene | ¹⁸O/¹⁶O Ratio (Treated/Control) | p-value | Regulation |
| Catalase | CAT | 0.48 | 0.008 | Downregulated |
| Peroxiredoxin-1 | PRDX1 | 1.95 | 0.012 | Upregulated |
| Superoxide dismutase [Cu-Zn] | SOD1 | 1.03 | 0.890 | Unchanged |
| Glutathione S-transferase P | GSTP1 | 2.50 | <0.001 | Upregulated |
Application in Signaling Pathway Analysis
Stable isotope-based quantitative proteomics is a powerful tool for dissecting complex cellular signaling pathways. By comparing the proteome or phosphoproteome of cells in stimulated versus unstimulated states, researchers can identify novel pathway components and quantify dynamic changes in protein expression and post-translational modifications.
Quantitative Analysis of the EGF Signaling Pathway
The Epidermal Growth Factor (EGF) signaling pathway is a crucial regulator of cell growth, proliferation, and differentiation. Dysregulation of this pathway is often implicated in cancer. SILAC-based phosphoproteomics has been instrumental in elucidating the intricate network of protein phosphorylation events triggered by EGF stimulation.[16]
Dissecting the Insulin Signaling Pathway
The insulin signaling pathway plays a central role in regulating glucose metabolism.[17] SILAC-based quantitative phosphoproteomics has enabled the identification of numerous insulin-induced phosphorylation events, providing a deeper understanding of this critical pathway.[17]
Conclusion
Stable isotope labeling techniques are indispensable tools in modern quantitative proteomics. They offer high accuracy and reproducibility for the relative and absolute quantification of proteins and their post-translational modifications. The choice of a specific labeling strategy—be it metabolic or chemical—depends on the experimental system and the biological question being addressed. As mass spectrometry technology continues to advance, the application of stable isotopes will undoubtedly lead to further breakthroughs in our understanding of complex biological systems and will continue to be a cornerstone of drug discovery and development.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. antibodies.cancer.gov [antibodies.cancer.gov]
- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 11. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 12. biotech.cornell.edu [biotech.cornell.edu]
- 13. qb3.berkeley.edu [qb3.berkeley.edu]
- 14. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ukisotope.com [ukisotope.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metronidazole-13C2,15N2 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole is a widely used antibiotic and antiprotozoal agent effective against anaerobic bacteria and certain parasites.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of stable isotope-labeled internal standards, such as Metronidazole-13C2,15N2, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for quantitative bioanalysis in pharmacokinetic studies. This approach offers high sensitivity, specificity, and accuracy by minimizing variability from sample preparation and matrix effects.[3]
These application notes provide a detailed protocol for the use of this compound in pharmacokinetic studies of metronidazole, covering study design, sample analysis, and data interpretation.
Pharmacokinetic Profile of Metronidazole
Metronidazole is typically administered orally, intravenously, or topically.[4] It is well-absorbed orally with a bioavailability exceeding 90%.[1] The drug distributes widely throughout the body tissues and has low plasma protein binding (<20%).[1] Metronidazole is extensively metabolized in the liver, primarily through oxidation, to form a hydroxy metabolite and an acetic acid metabolite.[5][6] Both the parent drug and its metabolites are primarily excreted in the urine.[6][7] The elimination half-life of metronidazole in healthy adults is approximately 8 hours.[7]
Table 1: Summary of Metronidazole Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability (oral) | >90% | [1] |
| Volume of Distribution (Vd) | 0.51 - 1.1 L/kg | [1] |
| Plasma Protein Binding | <20% | [1] |
| Elimination Half-life (t½) | 6 - 10 hours | [6] |
| Total Body Clearance (CL) | 4.0 L/h | [8] |
| Major Metabolites | 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (hydroxy metabolite), 2-methyl-5-nitroimidazole-1-yl-acetic acid (acetic acid metabolite) | [6][7] |
| Route of Elimination | Primarily renal (60-80% in urine) | [6][7] |
Experimental Protocols
Pharmacokinetic Study Design
A typical pharmacokinetic study of metronidazole would involve the administration of a single oral or intravenous dose to healthy volunteers.
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers. The number of subjects will depend on the statistical power required for the study.
-
Dosing: Administer a single, clinically relevant dose of metronidazole (e.g., 500 mg oral tablet).
-
Blood Sampling: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol utilizes protein precipitation for the extraction of metronidazole from plasma samples.
-
Thaw Samples: Thaw the plasma samples and the internal standard (this compound) working solution on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and quality control sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration to be optimized) to all tubes except for the blank plasma.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
LC-MS/MS Method for Metronidazole Quantification
The following is a representative LC-MS/MS method that can be optimized for specific instrumentation.
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, hold, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Metronidazole: m/z 172.1 → 128.1this compound: m/z 175.1 → 130.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Analysis and Presentation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Table 3: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t½ | Elimination half-life |
| CL/F | Apparent total body clearance (for oral administration) |
| Vz/F | Apparent volume of distribution (for oral administration) |
Visualizations
Metronidazole Metabolism Pathway
Caption: Metabolic pathway of Metronidazole in the liver.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a metronidazole pharmacokinetic study.
References
- 1. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of metronidazole and other nitroimidazole anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of metronidazole and its major metabolite after a high intravenous dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantitation of Metronidazole in Human Plasma
Abstract
This application note describes a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of metronidazole in human plasma. The described protocol is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and clinical studies of metronidazole. The method utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. This document provides detailed experimental protocols, summarized quantitative data, and visual workflows to ensure successful implementation.
Introduction
Metronidazole is a widely used nitroimidazole antibiotic effective against anaerobic bacteria and certain parasites.[1] Accurate and reliable quantification of metronidazole in biological matrices, such as human plasma, is essential for therapeutic drug monitoring and pharmacokinetic studies. UPLC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed.[1][2] This application note details a validated UPLC-MS/MS method for metronidazole quantitation, providing a comprehensive protocol for immediate laboratory application.
Experimental Protocols
Materials and Reagents
-
Metronidazole reference standard (≥99% purity)
-
Metronidazole-d4 (internal standard, IS) or Zidovudine (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (drug-free)
-
Ethyl acetate
Preparation of Stock and Working Solutions
-
Metronidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of metronidazole reference standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of either Metronidazole-d4 or Zidovudine in methanol.
-
Working Solutions: Prepare serial dilutions of the metronidazole stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.05 to 10.0 µg/mL.[3] QC samples are typically prepared at low, medium, and high concentrations within the calibration range.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex mix for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-20 µL) into the UPLC-MS/MS system.
Alternatively, a protein precipitation method can be used by adding a precipitating agent like acetonitrile to the plasma sample.[4]
UPLC-MS/MS Instrumentation and Conditions
UPLC System:
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.[5][6][7]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.[5][6][7] An isocratic mobile phase of acetonitrile and 10 mM ammonium formate (e.g., 80:20, v/v) has also been successfully used.[3]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5][6][7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Collision Energy: Optimized for the specific instrument, typically around 15-25 eV.
Data Presentation
The following tables summarize the quantitative data typically obtained during method validation.
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value |
| UPLC Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[5][6][7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[5][6][7] |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive[5][6][7] |
| MRM Transition (Metronidazole) | m/z 172.1 → 128.1[4] |
| MRM Transition (IS - Metronidazole-d4) | m/z 176.1 → 132.1 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.01 - 10.0 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 15%[5][6][7] |
| Accuracy (%Bias) | Within ±15%[5][6][7] |
| Recovery | 85 - 110%[5][6][7] |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL[3] |
Mandatory Visualization
Caption: Experimental workflow for metronidazole quantitation in human plasma.
Caption: Relationship between analytical components and desired outcomes.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the quantification of metronidazole in human plasma. The simple sample preparation procedure and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. By following the outlined protocols, laboratories can achieve accurate and precise results, contributing to a better understanding of the pharmacokinetic profile of metronidazole.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study [agris.fao.org]
Application Notes and Protocols for the Analysis of Metronidazole Residues Using Metronidazole-¹³C₂,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole is a nitroimidazole antibiotic and antiprotozoal agent used in veterinary medicine. Its use in food-producing animals is prohibited in many countries due to concerns about its potential carcinogenicity and the development of antimicrobial resistance. Consequently, sensitive and reliable analytical methods are required to monitor for illegal use and ensure food safety. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of veterinary drug residues due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as Metronidazole-¹³C₂,¹⁵N₂, is crucial for correcting matrix effects and variabilities in sample preparation and instrument response, leading to highly accurate quantification.
These application notes provide a comprehensive overview and detailed protocols for the analysis of metronidazole residues in various animal tissues using Metronidazole-¹³C₂,¹⁵N₂ as an internal standard.
Experimental Protocols
General Sample Preparation Workflow
The following diagram illustrates a general workflow for the extraction and cleanup of metronidazole residues from animal tissues prior to LC-MS/MS analysis. Specific modifications for different matrices are detailed in the subsequent sections.
Caption: General workflow for the analysis of metronidazole residues.
Protocol for Chicken Muscle and Liver
This protocol is adapted from established methods for nitroimidazole analysis in poultry.
a. Sample Preparation
-
Weigh 5 g of homogenized chicken muscle or liver tissue into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known concentration of Metronidazole-¹³C₂,¹⁵N₂ internal standard solution.
-
Add 10 mL of acetonitrile.
-
Homogenize the sample using a high-speed blender for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For liver samples, a dispersive solid-phase extraction (dSPE) cleanup step with C18 and PSA sorbents may be necessary to remove fats and pigments.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.
b. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Metronidazole: 172.1 > 128.1 (Quantifier), 172.1 > 82.1 (Qualifier)
-
Metronidazole-¹³C₂,¹⁵N₂: 176.1 > 132.1 (Quantifier)
-
Protocol for Eggs
This protocol is based on methods developed for the analysis of veterinary drug residues in eggs.[1]
a. Sample Preparation
-
Homogenize the whole egg sample.
-
Weigh 5 g of the homogenized egg into a 50 mL centrifuge tube.
-
Spike with Metronidazole-¹³C₂,¹⁵N₂ internal standard.
-
Add 10 mL of acetonitrile and 5 mL of water.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Take an aliquot of the supernatant and perform a dSPE cleanup with C18 and graphitized carbon black (GCB) to remove lipids and pigments.
-
Evaporate the cleaned extract to dryness and reconstitute as described for muscle tissue.
-
Filter and transfer to an autosampler vial.
b. LC-MS/MS Conditions
The LC-MS/MS conditions are similar to those for chicken muscle and liver.
Protocol for Fish Tissue
This protocol is adapted from methods for the determination of metronidazole in aquatic samples.[2]
a. Sample Preparation
-
Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
Spike with Metronidazole-¹³C₂,¹⁵N₂ internal standard.
-
Add 10 mL of 1% acetic acid in acetonitrile.[2]
-
Homogenize for 1 minute.
-
Add 5 g of anhydrous MgSO₄ and vortex for 30 seconds.[2]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., NH₂).[2]
-
Elute the analytes, evaporate the eluate, and reconstitute as previously described.
-
Filter the final extract for LC-MS/MS analysis.
b. LC-MS/MS Conditions
The LC-MS/MS conditions are similar to those for other tissues.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of metronidazole in various veterinary matrices using isotope dilution LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Method Performance in Poultry and Eggs
| Parameter | Chicken Muscle | Chicken Liver | Eggs |
| Recovery (%) | 90-105 | 85-100 | 88-111[3] |
| Precision (RSD%) | < 10 | < 15 | < 15[3] |
| LOD (µg/kg) | 0.1 | 0.2 | 0.1 |
| LOQ (µg/kg) | 0.3 | 0.5 | 0.3 |
Table 2: Method Performance in Fish and Bovine Muscle
| Parameter | Fish Tissue | Bovine Muscle |
| Recovery (%) | 89-97[2] | 96-103 |
| Precision (RSD%) | < 15 | < 10 |
| LOD (µg/kg) | 0.3[2] | 0.1 |
| LOQ (µg/kg) | 1.0 | 0.3 |
Logical Relationship of Isotope Dilution Analysis
The following diagram illustrates the principle of isotope dilution mass spectrometry for accurate quantification.
Caption: Principle of isotope dilution analysis for metronidazole.
Conclusion
The use of Metronidazole-¹³C₂,¹⁵N₂ as an internal standard in conjunction with LC-MS/MS provides a robust and accurate method for the determination of metronidazole residues in a variety of animal-derived food products. The protocols outlined above, along with the performance data, serve as a valuable resource for laboratories involved in veterinary drug residue analysis. Adherence to these methodologies will enable regulatory bodies and food producers to ensure the safety of the food supply and comply with international standards.
References
- 1. fda.gov [fda.gov]
- 2. Determination of metronidazole residues in water, sediment and fish tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Storage stability study of metronidazole and hydroxymetronidazole in chicken eggs by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Calibration Standards with Metronidazole-13C2,15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole, a nitroimidazole antibiotic, is widely used to treat anaerobic bacterial and protozoal infections.[1] Accurate quantification of Metronidazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[2][3] The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative analysis by mass spectrometry, as it compensates for matrix effects and variations in sample processing.[1] Metronidazole-13C2,15N2 is an ideal IS for the quantification of Metronidazole as it co-elutes with the analyte but is mass-shifted, allowing for precise and accurate measurement.[4]
This document provides detailed protocols for the preparation of calibration standards using this compound for the quantitative analysis of Metronidazole in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Product Information
-
Product Name: this compound
-
CAS Number: 1173020-03-5
-
Molecular Formula: C₄¹³C₂H₉N¹⁵N₂O₃
-
Molecular Weight: 175.13 g/mol
-
Synonyms: 2-(Methyl-13C)-5-nitro(imidazole-2-13C-1,3-15N2)-1-ethanol
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Metronidazole (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate or Ammonium acetate (LC-MS grade)
-
Biological matrix (e.g., human plasma, urine)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
Preparation of Stock Solutions
1. This compound (Internal Standard) Stock Solution (IS Stock):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a 1 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C in a tightly sealed amber vial.
2. Metronidazole (Analyte) Stock Solution (Analyte Stock):
-
Accurately weigh approximately 10 mg of Metronidazole.[5]
-
Dissolve in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.[5]
-
Store the stock solution at -20°C in a tightly sealed amber vial.
Preparation of Working Solutions
1. This compound Working Solution (IS Working):
-
Prepare a working solution of 1 µg/mL by diluting the IS Stock solution with 50:50 (v/v) methanol:water. For example, add 10 µL of the 1 mg/mL IS Stock to 990 µL of 50:50 methanol:water.
2. Metronidazole Working Solutions for Calibration Curve (CAL Standards):
-
Prepare a series of intermediate solutions from the Analyte Stock solution by serial dilution with methanol.
-
From these intermediate solutions, prepare the final calibration standards by spiking the appropriate amount into the biological matrix of interest (e.g., plasma).
The following table provides an example for the preparation of a calibration curve ranging from 0.01 to 10.0 µg/mL, a range often used in bioequivalence studies.[2]
Table 1: Preparation of Metronidazole Calibration Standards
| Calibration Standard ID | Analyte Concentration (µg/mL) | Volume of Intermediate Solution (µL) | Concentration of Intermediate Solution (µg/mL) | Final Volume in Matrix (mL) |
| CAL 1 | 0.01 | 10 | 1 | 1 |
| CAL 2 | 0.05 | 50 | 1 | 1 |
| CAL 3 | 0.1 | 10 | 10 | 1 |
| CAL 4 | 0.5 | 50 | 10 | 1 |
| CAL 5 | 1.0 | 10 | 100 | 1 |
| CAL 6 | 2.5 | 25 | 100 | 1 |
| CAL 7 | 5.0 | 50 | 100 | 1 |
| CAL 8 | 10.0 | 100 | 100 | 1 |
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may need optimization based on the specific biological matrix.
-
To 100 µL of each calibration standard, quality control sample, or study sample in a microcentrifuge tube, add 25 µL of the IS Working Solution (1 µg/mL this compound).
-
Vortex for 30 seconds.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and acetonitrile).[3][6]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for Metronidazole analysis and should be optimized for the specific instrumentation used.
Table 2: Example LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.0[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | Isocratic (e.g., 80% B) or a gradient program |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Metronidazole: m/z 172.1 > 128.1this compound: m/z 176.1 > 132.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Data Presentation
The use of this compound as an internal standard allows for the construction of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Table 3: Example Calibration Curve Data
| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.01 | 1,520 | 510,000 | 0.003 |
| 0.05 | 7,850 | 525,000 | 0.015 |
| 0.1 | 16,200 | 515,000 | 0.031 |
| 0.5 | 83,400 | 520,000 | 0.160 |
| 1.0 | 171,500 | 518,000 | 0.331 |
| 2.5 | 430,000 | 522,000 | 0.824 |
| 5.0 | 855,000 | 517,000 | 1.654 |
| 10.0 | 1,720,000 | 519,000 | 3.314 |
The calibration curve should be fitted with a linear regression model, and the coefficient of determination (r²) should be >0.99.
Visualizations
Caption: Workflow for the preparation of calibration standards.
Caption: General analytical workflow for sample analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Metronidazole-13C2,15N2 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole is a nitroimidazole antibiotic crucial for treating infections caused by anaerobic bacteria and protozoa.[1] It functions as a prodrug, meaning it is inactive until it is taken up by susceptible microorganisms and its nitro group is reduced.[1] This reductive activation is a key step in its mechanism of action, leading to the generation of cytotoxic compounds that disrupt DNA synthesis.[2][3] Understanding the metabolic fate of metronidazole and its impact on the central metabolism of target organisms is critical for elucidating its mechanism of action, identifying potential resistance mechanisms, and developing novel therapeutics.
Metronidazole-13C2,15N2 is a stable isotope-labeled version of metronidazole, where two carbon atoms and two nitrogen atoms in the imidazole ring are replaced with their heavier isotopes, 13C and 15N, respectively. This labeling provides a powerful tool for metabolic flux analysis (MFA), allowing researchers to trace the uptake, metabolic activation, and downstream effects of the drug within a biological system. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the labeled atoms can be tracked as they are incorporated into various metabolites, providing a dynamic view of metabolic pathways.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis studies, particularly focusing on its application in understanding the metabolism of anaerobic bacteria.
Principle of Metabolic Flux Analysis with this compound
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a network of biochemical pathways.[4] When a stable isotope-labeled substrate like this compound is introduced into a biological system, the labeled atoms are incorporated into downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites over time, it is possible to deduce the flow of atoms through the metabolic network and thereby calculate the fluxes of the interconnected pathways.
The dual labeling with both 13C and 15N in this compound offers a significant advantage for simultaneously tracing the fate of both the carbon and nitrogen atoms of the imidazole ring upon its reductive activation and potential fragmentation.[1][4] This can provide unique insights into the drug's mechanism of action and its interaction with the central carbon and nitrogen metabolism of the target organism.
Applications in Research and Drug Development
-
Elucidating the Metabolic Fate of Metronidazole: Tracing the labeled carbon and nitrogen atoms from this compound can help identify the specific metabolic pathways involved in its activation and degradation in different anaerobic microorganisms.
-
Investigating Mechanisms of Action: By observing which metabolic pathways are perturbed upon exposure to the labeled drug, researchers can gain a deeper understanding of its cytotoxic effects beyond DNA damage.
-
Studying Drug Resistance Mechanisms: Comparing the metabolic fluxes in drug-susceptible versus drug-resistant strains can reveal metabolic adaptations that contribute to resistance. This could involve altered drug uptake, increased drug efflux, or modified metabolic pathways that bypass the drug's effects.
-
Identifying Novel Drug Targets: MFA can uncover metabolic vulnerabilities in anaerobic pathogens that could be exploited for the development of new antimicrobial agents.
-
High-Throughput Screening: The methodologies described can be adapted for higher-throughput screening of new drug candidates that target anaerobic metabolism.
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step guide for conducting a metabolic flux analysis experiment using this compound.
Diagram: Overall Experimental Workflow
References
Troubleshooting & Optimization
troubleshooting matrix effects in metronidazole LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS analysis of metronidazole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of metronidazole?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as metronidazole, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification.[1][2] In the analysis of metronidazole, phospholipids and other endogenous components of biological samples are common sources of matrix effects.[2]
Q2: How can I assess the presence and magnitude of matrix effects in my metronidazole assay?
A: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of metronidazole spiked into an extracted blank matrix sample to the peak area of metronidazole in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).
Q3: What are the primary strategies to mitigate matrix effects in metronidazole LC-MS analysis?
A: The main strategies to combat matrix effects include:
-
Effective Sample Preparation: Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are employed to remove interfering matrix components before analysis.[1][2]
-
Chromatographic Separation: Optimizing the LC method to separate metronidazole from co-eluting matrix components can significantly reduce interference.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as metronidazole-d4, is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.[3]
Troubleshooting Guide
Issue: Inconsistent and irreproducible results for metronidazole quantification.
This issue is often a primary indicator of unaddressed matrix effects. The following sections provide guidance on troubleshooting this problem through various techniques.
Evaluating and Optimizing Sample Preparation
Effective sample preparation is the first line of defense against matrix effects. The choice of technique can significantly impact the cleanliness of the final extract.
Quantitative Comparison of Sample Preparation Techniques for Metronidazole Analysis
The following table summarizes recovery and matrix effect data for metronidazole from different studies utilizing various sample preparation methods. Note that the experimental conditions may vary between studies.
| Sample Preparation Technique | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Citation |
| Liquid-Liquid Extraction (LLE) | Metronidazole | Human Plasma | 93.7 - 97.5% | Not specified | [4] |
| Protein Precipitation (PPT) | Metronidazole | Human Plasma | ~98.2% | ~102-105% (slight enhancement) | [5][6] |
General Comparison of Sample Preparation Techniques for Matrix Interference Reduction
This table provides a general comparison of the effectiveness of different sample preparation techniques in removing common matrix components that cause interference. While not specific to metronidazole, these principles are broadly applicable.
| Sample Preparation Technique | Phospholipid Removal | Protein Removal | Expected Matrix Interference |
| Protein Precipitation (PPT) | None | High | High |
| Solid-Phase Extraction (SPE) | Low to Moderate | Moderate | Moderate |
| HybridSPE | High | High | Low |
Experimental Protocols
-
Protocol 1: Protein Precipitation (PPT) for Metronidazole in Human Plasma
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS injection.
-
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Metronidazole in Human Plasma
-
To 100 µL of plasma, add the internal standard solution.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.[3]
-
-
Protocol 3: Solid-Phase Extraction (SPE) for Metronidazole in Human Plasma (General Procedure)
-
Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the plasma sample.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the metronidazole with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS injection.[1]
-
Implementing a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS is a robust method to compensate for matrix effects that cannot be eliminated through sample preparation.
Q: Where can I obtain a stable isotope-labeled internal standard for metronidazole?
A: Metronidazole-d4 is a commercially available deuterated internal standard for metronidazole.[7][8][9]
Q: How is a deuterated internal standard like metronidazole-d4 synthesized?
A: While commercially available, the general principle for synthesizing a deuterated analog of metronidazole involves the substitution of hydrogen atoms with deuterium. One possible synthetic route involves the deuteration of the ethylene glycol side chain of metronidazole. A detailed synthesis is described in the literature.[10][11]
Chromatographic Optimization
If matrix effects persist, further optimization of the LC method is recommended.
Troubleshooting Steps:
-
Modify the mobile phase gradient: A shallower gradient can improve the separation of metronidazole from interfering matrix components.
-
Change the stationary phase: Experiment with different column chemistries (e.g., phenyl, cyano) to alter the selectivity and retention of metronidazole relative to matrix components.
-
Adjust the flow rate: Lowering the flow rate can sometimes improve peak shape and resolution.
Visualizing Workflows and Relationships
Diagram 1: General Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
Diagram 2: Sample Preparation Method Selection Logic
Caption: Decision tree for selecting an appropriate sample preparation method.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metronidazole-d4 | CAS 1261392-47-5 | LGC Standards [lgcstandards.com]
- 9. Metronidazole-(ethylene-d4) D 98atom , 97 CP 1261392-47-5 [sigmaaldrich.com]
- 10. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Technical Support Center: Optimizing ESI Source Conditions for Metronidazole-13C2,15N2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) source conditions for the analysis of Metronidazole-13C2,15N2.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the ESI-MS analysis of this compound.
Issue 1: Weak or No Signal Intensity for this compound
Possible Causes and Solutions:
-
Suboptimal ESI Source Parameters: The ESI source settings are critical for achieving good ionization efficiency.[1][2] A systematic optimization of these parameters is crucial.
-
Solution: Follow the detailed "Experimental Protocol for ESI Source Optimization" outlined below to methodically tune the ESI source parameters.
-
-
Incorrect Polarity Mode: Metronidazole, a nitroimidazole derivative, is typically analyzed in positive ion mode due to the presence of basic nitrogen atoms that can be readily protonated.
-
Solution: Ensure the mass spectrometer is operating in positive ion mode ([M+H]+). While less common, negative ion mode could be explored if positive mode yields poor results.
-
-
Sample Concentration: The concentration of the analyte in the infused solution can significantly impact signal intensity.[2]
-
Solution: Prepare a series of dilutions of your sample to determine the optimal concentration range. Very high concentrations can lead to ion suppression, while very low concentrations may not produce a detectable signal.[2]
-
-
Mobile Phase Composition: The composition of the solvent carrying the analyte into the ESI source affects desolvation and ionization.
-
Solution: For positive ion mode, ensure the mobile phase is sufficiently acidic to promote protonation. A common practice is to add 0.1% formic acid to the mobile phase.[3]
-
Issue 2: Unstable or Fluctuating Signal
Possible Causes and Solutions:
-
Inconsistent Spray: An unstable Taylor cone at the ESI needle tip can lead to a fluctuating ion current.
-
Solution: Visually inspect the spray if possible. An unstable spray can be caused by a clogged or damaged needle, improper nebulizer gas flow, or an inappropriate solvent composition. Clean or replace the ESI needle and optimize the nebulizer gas pressure.
-
-
Air Bubbles in the Sample Line: Air bubbles introduced into the flow path will disrupt the continuous flow of the sample to the ESI source, causing signal dropouts.
-
Solution: Ensure all connections in the fluidic path are secure and free of leaks. Degas the solvents and sample solutions before infusion.
-
-
Source Contamination: A dirty ESI source can lead to erratic signal behavior.
-
Solution: Follow the manufacturer's instructions for cleaning the ESI source components, such as the capillary, skimmer, and ion transfer tube.
-
Issue 3: Presence of Unidentified Peaks or Adducts
Possible Causes and Solutions:
-
Adduct Formation: In ESI-MS, it is common for the analyte ion to associate with other ions present in the mobile phase or from contaminants, forming adducts.[4][5]
-
Solution: Identify the mass difference between the unexpected peak and the expected [M+H]+ ion for this compound. Common adducts in positive ion mode include sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+).[6][7] The use of high-purity solvents and glassware can minimize sodium and potassium adducts.[5] If ammonium-containing buffers are not part of the mobile phase, their presence could indicate contamination.
-
-
In-Source Fragmentation: Applying excessive energy in the ESI source can cause the parent ion to fragment before it reaches the mass analyzer.[8]
-
Solution: Reduce the cone voltage (also known as orifice voltage or declustering potential) to minimize in-source fragmentation.[9] A systematic optimization of this parameter is recommended.
-
-
Contaminants: The presence of unexpected peaks could be due to contaminants in the sample, solvent, or from the LC-MS system itself.
-
Solution: Analyze a solvent blank to identify background ions. Ensure proper sample preparation and use high-purity, LC-MS grade solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for Metronidazole and this compound in positive ESI-MS?
A1:
-
Metronidazole: The monoisotopic mass of Metronidazole (C6H9N3O3) is approximately 171.0644 g/mol . In positive ESI-MS, the protonated molecule [M+H]+ would have an m/z of approximately 172.0722.
-
This compound: With the incorporation of two 13C and two 15N atoms, the monoisotopic mass will be higher. The expected m/z for the protonated molecule [M+H]+ will be approximately 176.0722.
Q2: Which ESI source parameters should I optimize for this compound?
A2: The following parameters are crucial for optimizing the ESI-MS signal for your compound:
-
Capillary Voltage: This voltage applied to the ESI needle is essential for generating the electrospray.
-
Cone Voltage (or Orifice/Declustering Potential): This voltage helps to desolvate the ions and can influence in-source fragmentation.[9]
-
Desolvation Gas Flow: This heated gas aids in the evaporation of solvent from the charged droplets.
-
Desolvation Temperature: The temperature of the desolvation gas. Higher temperatures can improve desolvation but may degrade thermally labile compounds.
-
Nebulizer Gas Pressure: This gas helps to form a fine spray of charged droplets.
Q3: What are some typical starting ESI source conditions for small molecules like Metronidazole?
A3: While optimal conditions are instrument-dependent, you can use the following as a starting point for optimization in positive ion mode:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Cone Voltage: 20 - 40 V
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
Nebulizer Gas Pressure: 3 - 5 bar
Q4: How does the optimization for this compound differ from its unlabeled counterpart?
A4: The isotopic labeling in this compound does not significantly alter its chemical properties. Therefore, the optimal ESI source conditions are expected to be very similar, if not identical, to those for unlabeled Metronidazole. The primary difference will be the m/z value you are monitoring.
Quantitative Data Summary
The following table provides a summary of typical ESI source parameter ranges for the optimization of small molecules like this compound. The optimal values will vary depending on the specific mass spectrometer being used.
| Parameter | Typical Range | Purpose |
| Polarity Mode | Positive | Promotes the formation of [M+H]+ ions. |
| Capillary Voltage | 2.5 - 5.0 kV | Generates the electrospray.[1] |
| Cone Voltage | 10 - 60 V | Aids in desolvation and can induce fragmentation. |
| Desolvation Gas Flow | 500 - 1000 L/hr | Facilitates solvent evaporation. |
| Desolvation Temperature | 250 - 500 °C | Heats the desolvation gas to aid in solvent removal.[1] |
| Nebulizer Gas Pressure | 20 - 60 psi | Assists in the formation of a fine spray.[1] |
| Mobile Phase Modifier | 0.1% Formic Acid | Provides a source of protons for ionization.[3] |
Experimental Protocols
Experimental Protocol for ESI Source Optimization of this compound
This protocol describes a systematic approach to optimize ESI source conditions using a direct infusion method.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. b. Dilute the stock solution with a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
2. Mass Spectrometer Setup: a. Set up the mass spectrometer for direct infusion analysis. b. Set the instrument to operate in positive ion mode and to monitor the expected m/z for the [M+H]+ ion of this compound (approximately 176.0722).
3. Systematic Parameter Optimization (One-Variable-at-a-Time): a. Initial Settings: Begin with the typical starting conditions listed in the FAQ section. b. Infuse the Sample: Infuse the prepared sample solution at a constant flow rate (e.g., 5-10 µL/min). c. Optimize Capillary Voltage: While keeping all other parameters constant, incrementally adjust the capillary voltage (e.g., in 0.5 kV steps) and record the signal intensity at each step. Choose the voltage that provides the highest and most stable signal. d. Optimize Cone Voltage: With the optimized capillary voltage, incrementally adjust the cone voltage (e.g., in 5 V steps) and monitor the signal intensity. Select the voltage that maximizes the signal for the parent ion without causing significant fragmentation. e. Optimize Desolvation Temperature: With the optimized capillary and cone voltages, vary the desolvation temperature (e.g., in 25 °C steps) to find the setting that gives the best signal intensity. f. Optimize Desolvation Gas Flow: Finally, adjust the desolvation gas flow rate to maximize the signal. g. Iterate if Necessary: It may be beneficial to re-optimize the first few parameters after the later ones have been adjusted, as there can be some interplay between them.
4. Final Verification: a. Once the optimal parameters are determined, infuse the sample again to confirm a stable and intense signal. b. Acquire a full scan mass spectrum to check for the presence of adducts or fragments at the optimized conditions.
Visualizations
Caption: Workflow for ESI source parameter optimization.
Caption: Troubleshooting decision tree for ESI-MS analysis.
References
- 1. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. acdlabs.com [acdlabs.com]
- 6. support.waters.com [support.waters.com]
- 7. scribd.com [scribd.com]
- 8. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
improving chromatographic peak shape for metronidazole and its internal standard
Welcome to the technical support center for the chromatographic analysis of metronidazole and its internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve chromatographic peak shape in their experiments.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape can compromise the accuracy and precision of your analytical results. The following sections address common peak shape problems encountered during the analysis of metronidazole and its internal standard, providing potential causes and systematic solutions.
Issue 1: Peak Tailing
Peak tailing, characterized by an asymmetry where the latter half of the peak is broader than the front half, is a frequent challenge.
Possible Causes and Solutions for Peak Tailing
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Metronidazole, containing a basic imidazole ring, can interact with acidic silanol groups on the silica-based stationary phase. This is a primary cause of peak tailing. To mitigate this, add a competing base like 0.1% triethylamine (TEA) to the mobile phase to mask the silanol groups. Alternatively, operate the mobile phase at a lower pH (e.g., pH 3.0-4.0) to suppress the ionization of silanol groups.[1] Using a modern, end-capped column can also significantly reduce these interactions. |
| Low Buffer Concentration | Inadequate buffer capacity can lead to pH shifts on the column, causing peak tailing. Ensure the buffer concentration is sufficient, typically in the range of 20-50 mM.[2] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak distortion. Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject them to see if the peak shape improves. |
| Column Contamination | Accumulation of strongly retained sample matrix components on the column inlet can cause tailing. Use a guard column and/or implement a robust sample preparation method like solid-phase extraction (SPE) to clean up the sample before injection. Regularly flush the column with a strong solvent. |
| Extra-column Dead Volume | Excessive tubing length or improper fittings between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter and ensure all fittings are properly seated. |
Issue 2: Peak Fronting
Peak fronting, where the initial part of the peak is broader than the latter part, is less common than tailing but can still occur.
Possible Causes and Solutions for Peak Fronting
| Cause | Recommended Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak. Whenever possible, dissolve the sample in the mobile phase itself.[3] If a stronger solvent is necessary for solubility, inject a smaller volume. |
| Column Overload (Mass or Volume) | Injecting too much analyte mass or too large a sample volume can saturate the stationary phase.[3] Dilute the sample or reduce the injection volume to see if peak shape improves. |
| Column Collapse | A physical collapse of the column bed, though rare, can lead to peak fronting. This is often accompanied by a sudden drop in backpressure. If this is suspected, the column will likely need to be replaced. |
| Co-elution with an Interfering Peak | A small, interfering peak eluting just before the main analyte can give the appearance of peak fronting. Altering the mobile phase composition or gradient may help to resolve the two peaks. |
Issue 3: Peak Broadening
Broad peaks can lead to decreased sensitivity and poor resolution between adjacent peaks.
Possible Causes and Solutions for Peak Broadening
| Cause | Recommended Solution |
| Low Mobile Phase Flow Rate | A flow rate that is too low can increase band broadening due to diffusion. Optimize the flow rate; for typical 4.6 mm ID columns, flow rates around 1.0 mL/min are common.[4][5] |
| Large Extra-column Volume | Similar to peak tailing, excessive volume in the system outside of the column can lead to broader peaks. Minimize tubing lengths and use appropriate internal diameter tubing. |
| Column Deterioration | Over time, column performance degrades, leading to broader peaks. This can be due to loss of stationary phase or contamination. If flushing does not improve the peak shape, it may be time to replace the column. |
| High Temperature Gradients | Inconsistent temperature across the column can lead to peak broadening. Using a column oven to maintain a stable temperature is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for metronidazole analysis?
A1: Several compounds can be used as internal standards for metronidazole. The choice often depends on the sample matrix and the specific analytical method. Common internal standards include other nitroimidazole antibiotics like tinidazole , ornidazole , and secnidazole , as they have similar chemical structures and chromatographic behavior.[6][7][8] Deuterated metronidazole (metronidazole-d4) is also an excellent choice, especially for mass spectrometry-based detection.
Q2: How does mobile phase pH affect the peak shape of metronidazole?
A2: Mobile phase pH is a critical parameter for achieving good peak shape for metronidazole. Metronidazole has a pKa of approximately 2.6. At a pH below its pKa, it will be protonated, and at a pH above, it will be in its neutral form. To avoid secondary interactions with silanol groups on the stationary phase, it is often beneficial to work at a lower pH (e.g., 3.0-4.5) where the silanol groups are not ionized.[4][5] This leads to more symmetrical peaks.
Q3: What type of HPLC column is best suited for metronidazole analysis?
A3: C18 columns are the most commonly used stationary phases for metronidazole analysis and generally provide good separation and peak shape.[4] Phenyl columns have also been used successfully.[7] The choice of column will also depend on the internal standard and other components in the sample matrix.
Q4: Can the organic modifier in the mobile phase impact peak shape?
A4: Yes, the choice and proportion of the organic modifier (typically acetonitrile or methanol) can influence peak shape and retention time. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. The optimal ratio of organic modifier to aqueous buffer needs to be determined during method development.[9]
Q5: My internal standard peak shape is poor, but the metronidazole peak is acceptable. What should I do?
A5: If only the internal standard peak has poor shape, the issue may be specific to that compound. Consider the following:
-
Co-elution: There might be an interference from the sample matrix that co-elutes with the internal standard.
-
Concentration: The concentration of the internal standard might be too high, leading to overload. Try reducing the concentration.
-
Stability: The internal standard may be degrading in the sample or mobile phase.
-
Different Chemistry: The chosen internal standard may have different chemical properties that cause it to interact more strongly with the stationary phase. In this case, selecting an internal standard that is more structurally similar to metronidazole, such as another nitroimidazole, may be beneficial.
Experimental Protocols and Data
Example Protocol for Improved Metronidazole Peak Shape
This protocol provides a starting point for the HPLC analysis of metronidazole.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.01 M potassium dihydrogen phosphate buffer (pH 3.0) in a ratio of 17:83 (v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 320 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[2]
-
Internal Standard: Tinidazole
Quantitative Data on Peak Shape Improvement
The following table summarizes typical system suitability parameters from a well-optimized metronidazole HPLC method, demonstrating good peak shape.
| Parameter | Metronidazole | Tinidazole (IS) | Acceptance Criteria |
| Retention Time (min) | ~4.1 | ~5.8 | Consistent retention |
| Tailing Factor | 1.03 | 1.22 | T ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 | N > 2000 |
| Resolution | - | > 1.5 (from Metronidazole) | R > 1.5 |
Data adapted from a study using a C18 column with a potassium dihydrogen phosphate/acetonitrile mobile phase.[10]
Visual Troubleshooting Workflows
Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
General Experimental Workflow for Method Optimization
Caption: A general workflow for HPLC method development and optimization.
References
- 1. akjournals.com [akjournals.com]
- 2. academic.oup.com [academic.oup.com]
- 3. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Validated HPLC method for the determination of tinidazole in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
addressing poor recovery of Metronidazole-13C2,15N2 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of Metronidazole-13C2,15N2 during sample extraction. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low recovery of this compound internal standard?
Low recovery of a stable isotope-labeled internal standard like this compound is a multifactorial issue. The primary causes include:
-
Suboptimal Extraction Procedure: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be suitable for the specific sample matrix.[1]
-
Matrix Effects: Components within the biological matrix can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis, affecting the internal standard differently than the analyte.[2][3]
-
Analyte Instability: Metronidazole can be susceptible to degradation under certain pH, temperature, and light conditions.[4][5] Although the internal standard is expected to degrade similarly, significant instability can lead to overall signal loss.
-
Incomplete Elution or Phase Transfer: The internal standard may be irreversibly bound to the SPE sorbent or may not efficiently transfer to the organic phase during LLE.
-
Pipetting or Dilution Errors: Inaccurate spiking of the internal standard into the samples can lead to apparent low recovery.
Q2: Can the stable isotope-labeled internal standard behave differently from the native metronidazole during extraction?
While stable isotope-labeled (SIL) internal standards are designed to mimic the behavior of the native analyte, minor differences can exist. For instance, although less common with 13C and 15N isotopes compared to deuterium, slight variations in physicochemical properties could potentially lead to differences in extraction efficiency or chromatographic retention time.[6] If the analyte and internal standard do not co-elute perfectly, they may be subject to different matrix effects.[6]
Q3: How can I determine if matrix effects are the cause of poor recovery?
Matrix effects can be evaluated by comparing the response of the internal standard in a neat solution to its response in a post-extraction spiked blank matrix sample. A significant difference in signal intensity (suppression or enhancement) suggests the presence of matrix effects.[7][8]
Q4: What is the expected stability of this compound under typical laboratory conditions?
Metronidazole is generally stable, but its stability can be influenced by pH and exposure to light. It is less stable in alkaline environments compared to acidic or neutral conditions.[4][5] It is crucial to protect solutions from light and control the pH during sample processing and storage to minimize degradation.[1][5]
Troubleshooting Guides
Issue 1: Low Recovery with Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound using an SPE method, consider the following troubleshooting steps:
Troubleshooting Workflow for SPE
Caption: A flowchart for troubleshooting poor SPE recovery.
Detailed Steps:
-
Verify Sorbent Selection: For metronidazole, which has a basic imidazole ring, a cation-exchange SPE sorbent can be effective.[9] Ensure the chosen sorbent is appropriate for the physicochemical properties of metronidazole.
-
Optimize Sample pH: The pH of the sample load solution is critical for retention on ion-exchange sorbents. Acidifying the sample (e.g., with 0.1 N HCl) will ensure the imidazole nitrogen is protonated, facilitating strong binding to a cation-exchange sorbent.[9]
-
Evaluate Wash Steps: The wash solvent should be strong enough to remove matrix interferences without eluting the analyte. A non-polar organic wash (e.g., ethyl acetate or methanol) can be effective.[9]
-
Optimize Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For a cation-exchange sorbent, this typically involves using a basic modifier in the elution solvent (e.g., 5% ammonium hydroxide in methanol).[9] Ensure the elution volume is sufficient to completely recover the analyte.
-
Check for Breakthrough: Analyze the sample load and wash fractions to ensure that the internal standard is not being lost during these steps.
Illustrative Data: SPE Optimization
| Parameter | Condition A | Condition B (Optimized) | Recovery of this compound |
| SPE Sorbent | C18 | Polymeric Cation-Exchange | - |
| Sample pH | 6.5 (unadjusted) | 2.0 (0.1 N HCl) | Increased |
| Wash Solvent | 5% Methanol in Water | Methanol, then Ethyl Acetate | Increased |
| Elution Solvent | Methanol | 5% NH4OH in Methanol | Increased |
| Overall Recovery | 45% | 92% | - |
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
For those encountering poor recovery with LLE, the following troubleshooting guide can be of assistance.
Troubleshooting Workflow for LLE
Caption: A flowchart for troubleshooting poor LLE recovery.
Detailed Steps:
-
Select an Appropriate Extraction Solvent: A mixture of ethyl acetate and acetonitrile (e.g., 4:1 v/v) has been shown to be effective for metronidazole extraction from plasma.[10] The polarity of the solvent should be matched to that of metronidazole to ensure efficient partitioning.[11]
-
Optimize Aqueous Phase pH: To maximize the transfer of metronidazole into the organic phase, the pH of the aqueous sample should be adjusted to a level where the molecule is in its neutral form. For metronidazole, a slightly basic pH may improve extraction efficiency into a non-polar solvent. However, some methods have found success with acidic pH as well.[12] Empirical testing is recommended.
-
Increase Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample can improve extraction efficiency.[11]
-
Utilize the "Salting Out" Effect: Adding a salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of metronidazole in the aqueous layer and promote its transfer to the organic solvent.[11]
-
Prevent Emulsion Formation: Vigorous shaking can lead to the formation of emulsions, which can trap the analyte and lead to poor recovery. Gentle inversion or rocking is often sufficient for mixing. If emulsions form, centrifugation can help to break them.
Illustrative Data: LLE Optimization
| Parameter | Condition A | Condition B (Optimized) | Recovery of this compound |
| Extraction Solvent | Dichloromethane | Ethyl Acetate:Acetonitrile (4:1) | Increased |
| Aqueous Phase pH | 6.5 (unadjusted) | 7.5 | Increased |
| Solvent:Sample Ratio | 2:1 | 5:1 | Increased |
| "Salting Out" | No | Yes (NaCl added) | Increased |
| Overall Recovery | 55% | 95% | - |
Experimental Protocols
Protocol 1: Optimized Solid-Phase Extraction (SPE) of Metronidazole
This protocol is a starting point and may require further optimization for specific matrices.
-
Sample Pretreatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the supernatant from the pretreated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.[9]
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[9]
-
Protocol 2: Optimized Liquid-Liquid Extraction (LLE) of Metronidazole
This protocol provides a general framework for LLE.
-
Sample Preparation:
-
To 100 µL of plasma in a polypropylene tube, add 10 µL of this compound internal standard solution.
-
-
Extraction:
-
Add 500 µL of ethyl acetate:acetonitrile (4:1 v/v) as the extraction solvent.[10]
-
Vortex for 1 minute.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
References
- 1. welchlab.com [welchlab.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
managing ion suppression for metronidazole quantification in biological matrices
Welcome to the technical support center for the analysis of metronidazole in biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental work, with a particular focus on managing ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression when quantifying metronidazole in biological samples?
A1: Ion suppression in the analysis of metronidazole is a frequent challenge that can lead to inaccurate and irreproducible results.[1][2] It primarily occurs when co-eluting endogenous components from the biological matrix compete with metronidazole for ionization in the mass spectrometer's source, thereby reducing the analyte's signal intensity.[1][3]
Key causes include:
-
Phospholipids: Abundant in plasma and serum samples, phospholipids are notorious for causing ion suppression.[4]
-
Salts and Buffers: High concentrations of salts from buffers used in sample preparation can interfere with the electrospray ionization (ESI) process.
-
Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with metronidazole and compete for ionization.
-
Exogenous Contaminants: Contaminants introduced during sample collection, storage, or preparation can also lead to ion suppression.
Q2: How can I detect ion suppression in my metronidazole assay?
A2: Detecting ion suppression is a critical first step in mitigating its effects. A common and effective method is the post-column infusion experiment .[2] This involves infusing a standard solution of metronidazole at a constant rate into the LC flow after the analytical column, while injecting a blank, extracted biological sample. A dip in the baseline signal at the retention time of metronidazole indicates the presence of co-eluting, suppressing agents.
Q3: Which sample preparation technique is most effective at reducing ion suppression for metronidazole?
A3: The choice of sample preparation is crucial for minimizing matrix effects. While the optimal method can be matrix-dependent, here is a general comparison of common techniques for plasma samples:
-
Liquid-Liquid Extraction (LLE): Often provides cleaner extracts compared to protein precipitation, thereby reducing ion suppression.[5]
-
Solid-Phase Extraction (SPE): Can offer high selectivity and lead to very clean extracts, significantly minimizing matrix effects.[6]
-
Protein Precipitation (PPT): While simple and fast, it is generally the least effective at removing interfering matrix components and may result in more significant ion suppression.[4]
For metronidazole in human plasma, both LLE with ethyl acetate and SPE have been shown to yield good recovery and reduced matrix effects.[5][6]
Q4: My metronidazole peak is showing tailing/fronting. What could be the cause and how do I fix it?
A4: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column packing. For metronidazole, ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Column contamination can also be a factor, so flushing the column or using a guard column is recommended.[7][8]
-
Peak Fronting: This is often indicative of column overload or a problem with the column bed, such as a void.[7] Try reducing the injection volume or sample concentration. If the problem persists, the column may need to be replaced.[7]
Q5: I'm observing a shift in the retention time of metronidazole. What are the likely causes?
A5: Retention time shifts can lead to misidentification of the analyte and integration errors.[9] Common causes include:
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase is a frequent cause. Ensure precise mixing and degassing.
-
Flow Rate Fluctuations: Leaks in the LC system or problems with the pump can alter the flow rate.[10]
-
Column Temperature Variations: Maintaining a stable column temperature is essential for reproducible retention times.[11]
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.[10]
Troubleshooting Guides
Guide 1: Low Metronidazole Signal Intensity or Complete Signal Loss
This guide provides a systematic approach to troubleshooting low or absent metronidazole signal.
Caption: Troubleshooting workflow for low or no metronidazole signal.
Guide 2: Managing and Mitigating Ion Suppression
Once ion suppression is confirmed, this guide provides steps to reduce its impact.
Caption: Decision tree for mitigating ion suppression.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Metronidazole from Human Plasma
This protocol is adapted from a validated method for metronidazole quantification.[5]
Materials:
-
Human plasma samples
-
Metronidazole standard solutions
-
Internal standard (IS) solution (e.g., zidovudine or metronidazole-d4)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 250 µL of plasma into a glass tube.
-
Add 50 µL of the internal standard solution.
-
Vortex for 30 seconds.
-
Add 3.0 mL of ethyl acetate.
-
Vortex for 60 seconds to ensure thorough mixing.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Freeze the aqueous (lower) layer by dipping the bottom of the tube in an appropriate cooling bath.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the mobile phase.
-
Inject a suitable volume (e.g., 50 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Metronidazole from Human Plasma
This protocol is based on a method developed for the simultaneous quantification of metronidazole and its metabolite.[6]
Materials:
-
Human plasma samples
-
Metronidazole standard solutions
-
Internal standard solution
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges/plates
-
Methanol (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of the plasma sample (pre-treated as necessary, e.g., with an internal standard).
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elution: Elute metronidazole and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Metronidazole in Human Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | Variable, often lower | 88-99%[6] | 78-99%[6] |
| Matrix Effect (%) | Can be significant | 102-105%[6] | 99-106%[6] |
| Cleanliness of Extract | Low | High | Very High |
| Throughput | High | Medium | Medium to High (with automation) |
| Cost per Sample | Low | Medium | High |
Note: Matrix effect values close to 100% indicate minimal ion suppression or enhancement.
Table 2: Typical LC-MS/MS Parameters for Metronidazole Quantification
| Parameter | Setting | Reference |
| LC Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (80:20, v/v) | [5] |
| Flow Rate | 1.0 mL/min (with splitter) | [5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][6] |
| MRM Transition | m/z 171.97 > 127.97 | [5] |
| Internal Standard | Zidovudine (m/z 268.08 > 126.96) or Metronidazole-d4 | [5][12] |
Visualization of Experimental Workflow
Caption: General experimental workflow for metronidazole quantification.
References
- 1. longdom.org [longdom.org]
- 2. sepscience.com [sepscience.com]
- 3. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. halocolumns.com [halocolumns.com]
- 9. zefsci.com [zefsci.com]
- 10. Why is my LC Retention Time Shifting? [restek.com]
- 11. LC Troubleshooting—Retention Time Shift [restek.com]
- 12. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metronidazole-13C2,15N2 Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Metronidazole-13C2,15N2 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Metronidazole, a nitroimidazole antibiotic.[1][2] It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of Metronidazole in biological matrices. The stable isotopes (¹³C and ¹⁵N) give it a higher molecular weight than the parent drug, allowing it to be distinguished by the mass spectrometer while having nearly identical chemical and physical properties. This co-elution and similar ionization behavior help to correct for variations in sample preparation and instrument response.
Q2: What are the proper storage and handling conditions for this compound?
Proper storage is crucial to maintain the integrity of the internal standard. It should be stored at -20°C in a sealed container, protected from moisture.[1] For solutions in solvent, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, in sealed containers to prevent evaporation and degradation.[1][2] Always refer to the supplier's certificate of analysis for specific storage instructions.
Q3: What are the typical LC-MS/MS parameters for the analysis of Metronidazole and its isotopically labeled internal standard?
Several LC-MS/MS methods have been developed for the quantification of Metronidazole. A summary of typical parameters is provided in the table below.
| Parameter | Typical Conditions |
| Chromatography | Reversed-phase |
| Column | C18 (e.g., Agilent Zorbax, Waters Symmetry®) |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid in water) in varying ratios.[3][4][5] |
| Flow Rate | 0.3 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
This table summarizes common parameters; specific conditions should be optimized for your instrument and application.
Troubleshooting Guide: Calibration Curve Linearity Issues
Non-linear calibration curves are a common challenge in LC-MS/MS analysis. Below are potential causes and troubleshooting steps for issues encountered with this compound.
Issue 1: My calibration curve is non-linear at high concentrations (response is flattening).
Possible Causes:
-
Detector Saturation: The most common cause of non-linearity at high concentrations is the saturation of the mass spectrometer's detector.[6] When the ion intensity exceeds the detector's linear dynamic range, the response no longer increases proportionally with concentration.
-
Ionization Suppression: At high analyte concentrations, the efficiency of ionization in the ESI source can decrease, leading to a less than proportional response.
-
Co-eluting Matrix Components: Interferences from the sample matrix can suppress the ionization of the analyte and internal standard, particularly at higher concentrations.
Troubleshooting Steps:
-
Dilute Samples: Dilute the high concentration standards and samples to bring them within the linear range of the detector.
-
Optimize MS Parameters: Reduce the detector gain or use a less abundant precursor or product ion for quantification to decrease the signal intensity.
-
Improve Chromatographic Separation: Optimize the LC method to better separate Metronidazole and its internal standard from matrix interferences.
-
Use a Different Regression Model: If the non-linearity is predictable and reproducible, a non-linear regression model (e.g., quadratic fit) may be appropriate for the calibration curve.
Issue 2: My calibration curve is non-linear at low concentrations.
Possible Causes:
-
Background Noise and Interferences: At the lower limit of quantitation (LLOQ), background noise or interfering peaks can disproportionately affect the signal-to-noise ratio and lead to inaccurate integration.
-
Adsorption: The analyte may adsorb to vials, tubing, or the column, leading to a loss of analyte at low concentrations.
-
Poor Ionization Efficiency: At very low concentrations, the ionization of the analyte may be less efficient.
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to reduce matrix effects and background noise.
-
Optimize Chromatography: Ensure a sharp and symmetrical peak shape for better integration at low concentrations.
-
Condition the LC System: Inject a few high-concentration samples before the calibration curve to passivate active sites in the system that may cause adsorption.
-
Increase Injection Volume: A larger injection volume can increase the signal intensity at low concentrations, but be mindful of potential matrix effects.
Issue 3: I observe inconsistent or poor response for the this compound internal standard.
Possible Causes:
-
Degradation of the Internal Standard: Improper storage or handling can lead to the degradation of the this compound stock solution.
-
Inaccurate Pipetting: Errors in pipetting the internal standard solution will lead to inconsistent responses.
-
Isotopic Cross-Contribution: Although designed to be distinct, there can be a small percentage of the unlabeled analyte's signal that contributes to the internal standard's signal, and vice-versa. This is more pronounced when the concentration difference between the analyte and IS is large.
Troubleshooting Steps:
-
Prepare Fresh Internal Standard Solutions: Prepare new working solutions of this compound from the stock and verify their concentration.
-
Verify Pipette Accuracy: Calibrate and verify the accuracy of the pipettes used for adding the internal standard.
-
Assess Isotopic Contribution: Analyze a high concentration standard of Metronidazole without the internal standard to check for any signal in the internal standard's MRM transition. Do the same with the internal standard alone. If significant cross-contribution is observed, the concentration of the internal standard may need to be adjusted.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Metronidazole and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Store these at -20°C or as recommended by the supplier.
-
Working Standard Solutions: Prepare a series of working standard solutions of Metronidazole by serial dilution of the stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
-
Calibration Standards: Spike a blank biological matrix (e.g., plasma, urine) with the appropriate Metronidazole working standard solutions and a fixed amount of the this compound working solution to create a calibration curve with at least 6-8 non-zero points.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Visualizations
Caption: Troubleshooting workflow for calibration curve linearity issues.
Caption: General experimental workflow for quantitative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijnrd.org [ijnrd.org]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Metronidazole Assay Validation: Featuring an Advanced LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of metronidazole, a widely used antibiotic and antiprotozoal agent. We present a detailed overview of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, Metronidazole-¹³C₂,¹⁵N₂, for enhanced accuracy and precision. This method is critically evaluated against alternative analytical techniques, supported by experimental data to guide researchers in selecting the most appropriate assay for their specific needs.
Method Performance Comparison
The selection of an analytical method for metronidazole quantification is critical and depends on the specific requirements of the study, such as required sensitivity, sample matrix, and throughput. Below is a comparative summary of key performance parameters for various analytical techniques.
Table 1: Comparison of Analytical Methods for Metronidazole Quantification
| Parameter | LC-MS/MS with Metronidazole-¹³C₂,¹⁵N₂ (Hypothetical) | LC-MS/MS with Deuterated Internal Standard[1] | HPLC-UV[2][3] | UV-Visible Spectrophotometry[4] |
| Principle | Liquid Chromatography-Tandem Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry | High-Performance Liquid Chromatography with UV Detection | UV-Visible Spectroscopy |
| Internal Standard | Metronidazole-¹³C₂,¹⁵N₂ | Metronidazole-d4 | Various (e.g., Tinidazole, Carbamazepine) | Not typically used |
| Linearity Range | 0.01 - 10.0 µg/mL | 0.01 - 10.0 µg/mL | 0.28 - 18.0 µg/mL | 1 - 15 µg/mL |
| Limit of Quantification (LOQ) | ~0.01 µg/mL | 0.01 µg/mL | ~0.28 µg/mL | 1.2961 µg/ml |
| Accuracy (% Recovery) | 95 - 105% | Complied with bioanalytical guidelines | 94.84% | 98.80 ± 0.122% |
| Precision (% RSD) | < 15% | Complied with bioanalytical guidelines | < 5% (Intra-day) | 0.140% |
| Sample Throughput | High (>300 samples/day)[1] | High (>300 samples/day)[1] | Moderate | Low |
| Selectivity/Specificity | Very High | Very High | Moderate to High | Low |
| Cost | High | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical assays. Below are the protocols for the highlighted LC-MS/MS method and a common alternative, HPLC-UV.
Protocol 1: LC-MS/MS Method for Metronidazole Assay using Metronidazole-¹³C₂,¹⁵N₂
This protocol is based on established methodologies for metronidazole quantification by LC-MS/MS, adapted for the use of a stable isotope-labeled internal standard.[1][2][5]
1. Preparation of Stock and Working Solutions:
-
Metronidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of metronidazole reference standard in 10 mL of methanol.
-
Metronidazole-¹³C₂,¹⁵N₂ Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the metronidazole stock solution.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working standards at desired concentrations for the calibration curve and quality control (QC) samples.
2. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 25 µL of the Metronidazole-¹³C₂,¹⁵N₂ working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 100 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Metronidazole: Precursor ion (m/z) → Product ion (m/z)
-
Metronidazole-¹³C₂,¹⁵N₂: Precursor ion (m/z) → Product ion (m/z)
-
4. Method Validation Parameters:
-
Linearity: Analyze calibration standards at a minimum of six concentration levels. The coefficient of determination (r²) should be > 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of metronidazole and the IS.
-
Stability: Evaluate the stability of metronidazole in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Protocol 2: HPLC-UV Method for Metronidazole Assay
This protocol is a generalized procedure based on several published HPLC-UV methods.[3][6]
1. Preparation of Solutions:
-
Prepare stock and working solutions of metronidazole and an appropriate internal standard (e.g., tinidazole) in a suitable solvent like methanol.
2. Sample Preparation (Plasma):
-
Perform a liquid-liquid extraction by adding a mixture of chloroform and isopropanol (95:5 v/v) to the plasma sample containing the internal standard.[6]
-
Vortex and centrifuge to separate the organic layer.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
3. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm).[6]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and acetonitrile (e.g., 80:20 v/v), with the pH adjusted to 4.0.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 320 nm.[3]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the validation of the LC-MS/MS method for metronidazole assay.
Caption: Workflow for LC-MS/MS method validation.
This guide provides a foundational comparison for researchers to make informed decisions on the most suitable analytical methodology for metronidazole quantification. The use of a stable isotope-labeled internal standard in an LC-MS/MS assay, as highlighted, offers superior performance in terms of accuracy, precision, and selectivity, making it the gold standard for bioanalytical studies.
References
- 1. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
A Head-to-Head Comparison: Metronidazole-13C2,15N2 vs. Deuterated Metronidazole Standards in Quantitative Analysis
In the realm of bioanalytical research and drug development, the precise quantification of therapeutic agents like metronidazole is paramount. The use of internal standards in mass spectrometry-based assays is a cornerstone of achieving accurate and reliable results. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This guide provides an in-depth comparison of two common types of SIL standards for metronidazole: Metronidazole-13C2,15N2 and deuterated metronidazole. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate internal standard for their quantitative assays.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development. The key properties of this compound and a representative deuterated standard, metronidazole-d4, are summarized below.
| Property | Metronidazole (Analyte) | This compound (IS) | Deuterated Metronidazole (e.g., Metronidazole-d4) (IS) |
| Molecular Formula | C6H9N3O3 | ¹³C₂C₄H₉¹⁵N₂NO₃ | C6H5D4N3O3 |
| Molecular Weight | 171.15 g/mol | 175.13 g/mol [1][2] | Approx. 175.18 g/mol |
| Monoisotopic Mass | 171.0644 Da | 175.0652 Da[3] | Approx. 175.0896 Da |
| Isotopic Labeling | Natural Abundance | 2 x ¹³C, 2 x ¹⁵N | 4 x ²H (Deuterium) |
| Mass Shift from Analyte | N/A | +4 Da | +4 Da |
Performance Comparison in Quantitative Assays
The ideal internal standard should mimic the behavior of the analyte during sample preparation and analysis as closely as possible, thereby compensating for variability. Here, we compare the expected performance of this compound and deuterated metronidazole in key aspects of a quantitative LC-MS/MS assay.
Chromatographic Co-elution:
-
This compound: Due to the negligible difference in physicochemical properties between ¹²C/¹⁴N and ¹³C/¹⁵N, this standard will co-elute almost perfectly with the unlabeled metronidazole.[1] This is a significant advantage as it ensures that both the analyte and the internal standard experience the same matrix effects at the same time.
-
Deuterated Metronidazole: Deuterium labeling can sometimes lead to a slight shift in retention time in liquid chromatography, causing the internal standard to elute slightly earlier or later than the analyte.[1][4] This chromatographic separation can lead to differential matrix effects, potentially compromising the accuracy of quantification.
Isotopic Stability:
-
This compound: The carbon-13 and nitrogen-15 labels are extremely stable and do not undergo back-exchange with unlabeled atoms during sample processing or storage.[1]
-
Deuterated Metronidazole: Deuterium labels, particularly those on heteroatoms or activated carbon atoms, can sometimes be susceptible to back-exchange with protons from the solvent, especially under certain pH or temperature conditions. This can lead to a decrease in the isotopic purity of the standard and affect the accuracy of the results.
Matrix Effect Compensation:
-
This compound: Excellent co-elution and identical ionization efficiency ensure that this standard provides the most accurate compensation for matrix-induced ion suppression or enhancement.
-
Deuterated Metronidazole: Any chromatographic separation from the analyte can result in incomplete compensation for matrix effects, as the two compounds will be entering the mass spectrometer's ion source at slightly different times and may be affected differently by co-eluting matrix components.
Fragmentation in MS/MS:
-
This compound: The stable isotope labels are retained in the fragment ions, leading to a predictable mass shift in the product ions used for quantification.
-
Deuterated Metronidazole: While generally stable, there is a small possibility of differential fragmentation patterns or kinetic isotope effects compared to the unlabeled analyte, which could potentially influence quantification.
Experimental Protocol: Quantification of Metronidazole in Human Plasma using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of metronidazole in human plasma, adaptable for use with either this compound or a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound or deuterated metronidazole in a suitable solvent like methanol).
-
Vortex the mixture for 10 seconds.
-
Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate metronidazole from endogenous plasma components (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metronidazole: m/z 172.1 → 128.1
-
This compound: m/z 176.1 → 132.1
-
Deuterated Metronidazole (d4): m/z 176.1 → 132.1
-
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using Graphviz are provided.
Caption: A flowchart of the bioanalytical workflow.
Caption: The role of internal standards in quantification.
Conclusion
Both this compound and deuterated metronidazole are effective internal standards for the quantitative analysis of metronidazole. However, for the highest level of accuracy and reliability, This compound is the superior choice . Its key advantages lie in its near-perfect co-elution with the analyte and the exceptional stability of its isotopic labels. This minimizes the risk of analytical artifacts and ensures the most robust compensation for matrix effects. While deuterated standards are a viable and often more cost-effective alternative, researchers must be vigilant for potential issues such as chromatographic shifts and isotopic instability, which may require more extensive method development and validation. The choice between these standards will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.
References
- 1. ukisotope.com [ukisotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Metronidazole-13C2,15N2 in Proficiency Testing: A Comparison Guide
This guide provides a comparative overview of Metronidazole-13C2,15N2 as an internal standard in the quantitative analysis of Metronidazole, particularly within the framework of proficiency testing (PT). The content is targeted towards researchers, scientists, and professionals in drug development who require robust and accurate analytical methodologies.
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of high-quality quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS). These standards are critical for correcting analyte loss during sample preparation and for mitigating matrix effects, thereby enhancing the accuracy and precision of the results. While various SIL-Metronidazole standards are available, this guide focuses on the performance characteristics of this compound against other common alternatives.
Comparative Performance of Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical ionization and extraction behavior. Heavier isotopes like ¹³C and ¹⁵N are generally considered the gold standard for internal standards in mass spectrometry. They are chemically stable and less likely to exhibit isotopic effects that can alter chromatographic retention times compared to deuterated standards.
While direct comparative data from a single, publicly available proficiency testing scheme is limited, the following table summarizes the expected performance characteristics based on established analytical principles and published method validations. Metronidazole-d4 is a commonly used deuterated internal standard and serves as a key comparator.
Table 1: Comparison of Metronidazole Internal Standard Performance
| Performance Metric | This compound | Metronidazole-d4 | Non-Isotopically Labeled IS (e.g., Tinidazole) |
| Structural & Chemical Similarity | Virtually identical to the analyte | High similarity, but deuterium can alter some physicochemical properties | Structurally different |
| Co-elution with Analyte | Expected to co-elute perfectly | Potential for slight chromatographic shift due to isotope effects[1] | Different retention time |
| Correction for Matrix Effects | Excellent and highly reliable | Generally good, but can be less precise if chromatographic separation occurs | Variable and less reliable |
| Correction for Extraction Variability | Excellent | Excellent | Good, but may not perfectly mimic analyte behavior |
| Risk of Isotopic Crosstalk | Minimal, due to significant mass difference | Possible, requires careful mass spectrometer resolution tuning | Not applicable |
| Chemical Stability of Label | High, labels are not prone to exchange | Generally stable, but D-H exchange is a possibility under certain conditions | Not applicable |
| Overall Accuracy & Precision | Highest | High, but potentially compromised by chromatographic shifts | Good to Moderate |
This table is a summary based on analytical chemistry principles. Performance in specific matrices should be experimentally verified.
Experimental Protocols
A robust analytical method is crucial for accurate quantification in a proficiency testing context. Below is a representative experimental protocol for the quantification of Metronidazole in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is synthesized from various validated methods.[2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Metronidazole: m/z 172.1 → 128.1
-
This compound: m/z 176.1 → 132.1
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Metronidazole.
-
Process the calibration standards and quality control (QC) samples alongside the unknown proficiency testing samples using the same procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of Metronidazole in the PT samples from the calibration curve using linear regression.
Diagrams and Workflows
Proficiency Testing Workflow
The following diagram illustrates a typical workflow for a laboratory participating in a proficiency testing scheme for Metronidazole analysis.
Caption: A typical workflow for proficiency testing.
Internal Standard Logic in Quantitative Analysis
This diagram explains the logical basis for using a stable isotope-labeled internal standard to ensure accurate quantification.
Caption: Logic of using a stable isotope-labeled internal standard.
References
comparison of different internal standards for metronidazole quantification
A comprehensive guide to selecting the optimal internal standard for the quantification of metronidazole is essential for researchers, scientists, and drug development professionals. The choice of an internal standard is critical for achieving accurate and reliable results in chromatographic methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of commonly used internal standards for metronidazole analysis, supported by experimental data and detailed methodologies.
Comparison of Internal Standards for Metronidazole Quantification
The ideal internal standard should be chemically similar to the analyte, have a similar retention time without co-eluting, and not be present in the biological matrix being analyzed. For metronidazole, several compounds have been successfully used as internal standards, including deuterated metronidazole (metronidazole-d4), tinidazole, and others like zidovudine and carbamazepine.
Deuterated Metronidazole (Metronidazole-d4)
Deuterated analogs are often considered the gold standard for internal standards in mass spectrometry-based assays.[1][2] This is because their physicochemical properties are very similar to the analyte, leading to similar extraction recovery and ionization efficiency, which helps to accurately compensate for matrix effects.[1]
A study describing a highly sensitive and rugged LC-MS/MS method for the quantification of metronidazole in human plasma utilized metronidazole-d4 as the internal standard.[3] This method demonstrated excellent performance characteristics, as detailed in the table below.
Tinidazole
Tinidazole is a nitroimidazole derivative, structurally similar to metronidazole, making it a suitable internal standard.[4][5] It has been used in HPLC methods for metronidazole quantification.[6] Its performance in terms of recovery and linearity has been reported to be acceptable for bioanalytical methods.
Other Internal Standards
Other compounds, such as zidovudine and carbamazepine, have also been employed as internal standards in HPLC and LC-MS/MS methods for metronidazole quantification.[7][8] The choice of these standards often depends on the specific analytical method and the availability of the compound.
Quantitative Data Summary
The following table summarizes the performance of different internal standards for metronidazole quantification based on published literature.
| Internal Standard | Analytical Method | Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Metronidazole-d4 | LC-MS/MS | Human Plasma | 0.01 - 10.0 | Complied with bioanalytical guidelines | Complied with bioanalytical guidelines | Not explicitly stated | [3] |
| Tinidazole | HPLC-UV | Liver Homogenate | 1 - 500 | Not explicitly stated | 1.9 - 3.5 (inter-assay) | 92 | [6] |
| Zidovudine | HPLC-MS/MS | Human Plasma | 0.05 - 8.00 | 97.95 - 103.85 | < 10.65 | Not explicitly stated | [9] |
| Carbamazepine | HPLC-UV | Human Plasma | 0.05 - 30 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols for the quantification of metronidazole using different internal standards.
Metronidazole Quantification using Metronidazole-d4 (LC-MS/MS)[3]
-
Sample Preparation: Liquid-liquid extraction of 100 µL of human plasma.
-
Chromatography:
-
Column: ACE C18 (100 × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10.0 mM ammonium formate in water, pH 4.00 (80:20, v/v)
-
Run Time: 3.0 min
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer with a turbo ion spray source.
-
Mode: Multiple reaction monitoring (MRM)
-
Metronidazole Quantification using Tinidazole (HPLC-UV)[6]
-
Sample Preparation: Homogenization of tissue samples followed by protein precipitation with methanol.
-
Chromatography:
-
Mobile Phase: Water and methanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 324 nm
-
-
Retention Times: Metronidazole (6.5 min) and Tinidazole (11.0 min).
Metronidazole Quantification using Zidovudine (HPLC-MS/MS)[9]
-
Sample Preparation: Liquid-liquid extraction of plasma samples with ethyl acetate.
-
Chromatography:
-
Column: Varian C18 Microssorb model (150 mm x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate (80:20, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization.
-
Mode: Multiple reaction monitoring (MRM) of the transitions m/z 171.97 > 127.97 for metronidazole and m/z 268.08 > 126.96 for zidovudine.
-
Workflow for Metronidazole Quantification
The general workflow for quantifying metronidazole in a biological matrix using an internal standard is illustrated in the diagram below. This process involves sample collection, addition of the internal standard, extraction of the analyte and internal standard, chromatographic separation, detection, and finally, data analysis to determine the concentration of metronidazole.
Caption: General workflow for metronidazole quantification using an internal standard.
Conclusion
The selection of an appropriate internal standard is paramount for the accurate quantification of metronidazole. Deuterated metronidazole (metronidazole-d4) is often the preferred choice for LC-MS/MS methods due to its ability to effectively compensate for matrix effects and variability in the analytical process.[1][3] However, structurally similar compounds like tinidazole also demonstrate good performance and can be a cost-effective alternative, particularly for HPLC-UV methods.[6] The choice ultimately depends on the specific requirements of the assay, including the desired level of sensitivity and accuracy, the nature of the sample matrix, and the analytical instrumentation available. Researchers should carefully validate their chosen internal standard to ensure it meets the stringent criteria for bioanalytical method validation.
References
- 1. lcms.cz [lcms.cz]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metronidazole and Tinidazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. Tinidazole vs. Metronidazole for Amoebiasis and Bacterial Vaginosis: Important Differences and Potential Risks. [goodrx.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
The Gold Standard: Justification for Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of regulated bioanalysis, the quest for accurate and reproducible quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance, directly impacting the reliability of pharmacokinetic, toxicokinetic, and biomarker data submitted to regulatory agencies. While various internal standard strategies exist, the use of stable isotope-labeled internal standards (SIL-ISs) has emerged as the preferred approach, endorsed by regulatory bodies and widely adopted in the pharmaceutical industry. This guide provides a comprehensive justification for the use of SIL-ISs, comparing their performance with alternative methods and furnishing the experimental context for this preference.
The Ideal Internal Standard: A Theoretical Framework
An ideal internal standard should perfectly mimic the analyte of interest throughout the entire analytical process—from sample extraction and handling to chromatographic separation and mass spectrometric detection. This mimicry allows it to compensate for any variability that may occur, ensuring that the final analyte-to-internal standard response ratio remains constant, irrespective of sample-specific effects.
Stable Isotope-Labeled Internal Standards: The Closest to Ideal
A SIL-IS is a synthetic version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N).[1][2] This subtle modification results in a compound with a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by a mass spectrometer. However, its physicochemical properties remain nearly identical to the parent molecule.[1] This near-identical nature is the cornerstone of its superiority in bioanalysis.
The primary justification for using a SIL-IS can be broken down into its ability to effectively compensate for:
-
Variability in Sample Preparation and Extraction: During sample processing steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the SIL-IS and the analyte will exhibit virtually identical recovery rates. Any loss of analyte during these steps will be mirrored by a proportional loss of the SIL-IS, thus preserving the accuracy of the final measurement.[3]
-
Matrix Effects in Mass Spectrometry: Biological matrices are complex mixtures of endogenous components that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.[4] Because a SIL-IS co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects.[4][5] This co-elution and identical ionization behavior allow the SIL-IS to effectively normalize for these variations, a feat that is challenging for other types of internal standards.[4]
-
Instrumental Variability: Fluctuations in injection volume, ionization source conditions, and detector response can introduce variability into the analytical run. A SIL-IS, being analyzed simultaneously with the analyte, effectively corrects for these instrumental drifts.[6]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible in bioanalytical method validation.[7][8]
Comparison of Internal Standard Strategies
The following table summarizes the performance of SIL-ISs in comparison to other commonly used internal standard approaches: the analogue (or structural analogue) internal standard and the homologue internal standard.
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Analogue IS | Homologue IS |
| Structural Similarity | Identical to the analyte | Structurally similar but not identical | Part of the same chemical series, differing by a repeating unit (e.g., -CH₂) |
| Physicochemical Properties | Nearly identical | Similar, but can differ in polarity, pKa, and ionization efficiency | Properties change systematically with the repeating unit |
| Chromatographic Behavior | Ideally co-elutes with the analyte | Similar retention time, but can be separated | Different retention time |
| Compensation for Matrix Effects | Excellent | Variable; depends on structural similarity and co-elution | Poor to moderate; less likely to experience the same matrix effects |
| Compensation for Recovery | Excellent | Good to moderate; differences in properties can lead to different recoveries | Moderate; recovery can vary significantly |
| Regulatory Preference | Highly preferred | Acceptable when SIL-IS is not available, but requires more rigorous validation | Less common in regulated bioanalysis |
| Cost and Availability | Can be expensive and require custom synthesis | Generally more readily available and less expensive | Availability varies |
Experimental Evidence: SIL-IS vs. Analogue IS
Numerous studies have demonstrated the superior performance of SIL-ISs over analogue internal standards. In a typical experimental comparison, a bioanalytical method is validated using both a SIL-IS and a structural analogue. The performance of the two methods is then compared based on key validation parameters.
Experimental Protocol: Comparative Validation of an LC-MS/MS Method
-
Preparation of Standards and Quality Control (QC) Samples: Stock solutions of the analyte, SIL-IS, and analogue IS are prepared. Calibration standards and QC samples at low, medium, and high concentrations are prepared by spiking the analyte and the respective internal standard into the biological matrix (e.g., human plasma).
-
Sample Preparation: A protein precipitation extraction is performed. An aliquot of the plasma sample is mixed with a precipitation agent (e.g., acetonitrile) containing the internal standard (either SIL-IS or analogue IS). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
LC-MS/MS Analysis: The extracted samples are injected onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analyte and internal standards are separated chromatographically and detected by the mass spectrometer using selected reaction monitoring (SRM).
-
Data Analysis and Comparison: Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The accuracy and precision of the QC samples are calculated for both methods. The matrix effect is also evaluated by comparing the response of the analyte in the presence and absence of the biological matrix.
Illustrative Quantitative Data
The following table presents a summary of hypothetical but representative data from such a comparative study.
| Parameter | Method with SIL-IS | Method with Analogue IS | Acceptance Criteria (Regulated Bioanalysis) |
| Calibration Curve Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| QC Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| QC Precision (% CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor (CV) | < 4% | > 15% | ≤ 15% |
| Recovery Variability (CV) | < 3% | < 8% | Should be consistent |
The data clearly illustrates that the method utilizing the SIL-IS demonstrates superior accuracy, precision, and a significantly lower matrix effect compared to the method using the analogue IS. The higher coefficient of variation observed in the matrix factor for the analogue IS method indicates that it does not adequately compensate for ion suppression/enhancement, leading to greater variability in the results.
Visualizing the Justification and Workflow
Logical Justification for SIL-IS Preference
Figure 1: Logical flow demonstrating why SIL-IS are preferred for accurate bioanalysis.
Generalized Experimental Workflow for Comparative IS Evaluation
Figure 2: Workflow for comparing SIL-IS and analogue IS performance.
Potential Pitfalls and Considerations
While SIL-ISs are the preferred choice, they are not without potential challenges:
-
Isotopic Effects: Deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[9][10] This can lead to differential matrix effects if the two compounds are not completely co-eluting. Using ¹³C or ¹⁵N labeling can minimize this effect.[4]
-
Isotopic Purity: The SIL-IS should have high isotopic purity and be free from contamination with the unlabeled analyte.[7] Contamination can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
-
Stability of the Label: The isotopic label must be stable and not undergo exchange with other atoms during sample storage or processing.[1]
-
Cost and Availability: Custom synthesis of SIL-ISs can be expensive and time-consuming, which may lead to the consideration of analogue internal standards in early discovery stages.[9][11]
Conclusion
The use of stable isotope-labeled internal standards is a cornerstone of modern, high-quality regulated bioanalysis. Their ability to closely mimic the analyte of interest provides unparalleled correction for the myriad of variables encountered during sample analysis, from extraction to detection. As demonstrated by comparative experimental data, SIL-ISs consistently deliver superior accuracy, precision, and robustness, particularly in mitigating the unpredictable nature of matrix effects. While practical considerations such as cost and potential isotopic effects exist, the overwhelming evidence and regulatory preference firmly establish SIL-ISs as the gold standard, ensuring the generation of reliable data for critical drug development decisions.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Metronidazole-13C2,15N2
For researchers, scientists, and professionals in drug development, the integrity of your work extends to the responsible management of all laboratory materials, including isotopically labeled compounds. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Metronidazole-13C2,15N2, ensuring the protection of both laboratory personnel and the environment.
This compound is a stable isotope-labeled form of Metronidazole, meaning it is not radioactive.[1][] Therefore, its disposal protocol aligns with that of the parent compound, Metronidazole, and general laboratory chemical waste, unless otherwise specified by your institution. The key principle is to manage it as a hazardous chemical waste due to its pharmacological activity.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process. Adherence to institutional and local guidelines is paramount.
-
Waste Identification and Classification :
-
Treat this compound as a hazardous chemical waste.
-
Do not mix it with non-hazardous waste.
-
Because it contains stable isotopes, it does not require special handling as radioactive waste.[1][]
-
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible hazardous waste container.[3][4] The original container, if in good condition, is often a suitable choice.[4]
-
Clearly label the container with a "Hazardous Waste" tag.
-
On the label, fully write out the chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
Indicate the approximate quantity of the waste.
-
-
Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area should be at or near the point of generation and under the control of laboratory personnel.[3][6]
-
Keep the waste container securely capped at all times, except when adding waste.[4][5]
-
Ensure secondary containment is used for liquid waste to prevent spills.[5]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6][7]
-
-
Arranging for Disposal :
-
Once the container is full or you have no further use for the compound, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[6]
-
Provide them with all necessary information about the waste, as indicated on your hazardous waste label.
-
-
Disposal of Empty Containers :
-
A container that has held this compound should be managed as hazardous waste.
-
For a container to be considered "empty," all contents must be removed by normal means (e.g., pouring, scraping).
-
The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[5]
-
After a thorough triple rinse, and once all hazardous labels are defaced or removed, the container may be disposed of as regular trash or recycled, in accordance with institutional policy.[5][7]
-
Crucially, never dispose of this compound by flushing it down the drain or placing it in the regular trash. [5][6] Pharmaceuticals in wastewater can have detrimental effects on the environment.[8] While some medications have specific "flush lists" from the FDA, it is best practice in a laboratory setting to manage all chemical waste through the designated hazardous waste stream.[9][10]
Quantitative Disposal Guidelines
The following table summarizes key quantitative limits and timeframes for hazardous waste management. Note that these are general guidelines, and specific limits may vary by institution and jurisdiction.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [6][7] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [6] |
| Storage Time for Full Containers | Must be removed from the SAA within 3 days | [4] |
| Maximum Storage Time for Partially Filled Containers | Up to 1 year | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. moravek.com [moravek.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
- 9. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 10. fda.gov [fda.gov]
Essential Safety and Logistical Information for Handling Metronidazole-13C2,15N2
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling of Metronidazole-13C2,15N2. Metronidazole is a pharmaceutical compound that requires careful handling due to its potential health risks. The isotopically labeled version, this compound, should be handled with the same precautions as the parent compound. Metronidazole is classified as a suspected carcinogen and may pose risks to an unborn child.[1] Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, primarily when in solid or powder form.
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields or goggles are recommended, especially when handling the powder form to prevent eye contact.[2][3] |
| Hand Protection | Impervious gloves, such as nitrile gloves, should be worn.[4] It is advisable to consult the glove manufacturer's compatibility data for Metronidazole.[4] Double gloving may be considered for enhanced protection.[5] |
| Respiratory Protection | If there is a risk of inhaling dust, a NIOSH/MSHA approved respirator should be used.[3] Engineering controls like fume hoods are the primary means to control airborne exposure.[1][2] |
| Protective Clothing | A lab coat or other protective clothing is recommended to prevent skin contact.[2][3] For bulk processing, impervious protective clothing may be necessary.[2] |
Experimental Protocols: Safe Handling Procedures
1. Engineering Controls:
-
Work with this compound in a well-ventilated area.
-
Whenever possible, use a certified chemical fume hood, especially when handling the powder or generating dust.[1]
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
-
Avoid eating, drinking, or smoking in areas where the chemical is handled.
3. Handling Powder:
-
When weighing, do so in an enclosure or a fume hood to contain any airborne particles.
-
Use a damp cloth or a filtered vacuum for cleaning up spills of dry solids.[1][2]
4. Preparing Solutions:
-
Prepare solutions in a fume hood to minimize inhalation exposure to any aerosols or vapors.
-
Clearly label all containers with the chemical name and any relevant hazard warnings.
Disposal Plan
Contaminated materials and waste should be handled as hazardous chemical waste.
-
Solid Waste: Place contaminated items such as gloves, disposable lab coats, and weighing papers in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
